Product packaging for L-Leucine(Cat. No.:CAS No. 21675-61-6)

L-Leucine

Cat. No.: B10760866
CAS No.: 21675-61-6
M. Wt: 131.17 g/mol
InChI Key: ROHFNLRQFUQHCH-YFKPBYRVSA-N
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Description

Leucine is an essential branched-chain amino acid (BCAA) of paramount importance in biochemical and physiological research. Its primary research value lies in its role as a critical signaling molecule that activates the mTOR (mechanistic target of rapamycin) pathway, a central regulator of cell growth, proliferation, and protein synthesis. Researchers utilize Leucine to investigate anabolic processes, muscle protein metabolism, and nutrient-sensing mechanisms in cell culture models and various in vitro systems. Beyond its signaling function, it is a fundamental building block for protein biosynthesis and is a crucial component of cell culture media, ensuring optimal growth and viability for a wide range of mammalian cells. Studies also leverage Leucine to explore metabolic pathways, including its role as a gluconeogenic precursor and its metabolism in skeletal muscle and adipose tissue. This high-purity reagent is indispensable for scientists delving into molecular biology, nutrition science, metabolic disorders, and the development of biopharmaceuticals, providing a reliable and consistent tool for advancing scientific discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B10760866 L-Leucine CAS No. 21675-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-methylpentanoic acid
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InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
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InChI Key

ROHFNLRQFUQHCH-YFKPBYRVSA-N
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Canonical SMILES

CC(C)CC(C(=O)O)N
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Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N
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Molecular Formula

C6H13NO2
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Related CAS

25248-98-0
Record name L-Leucine homopolymer
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DSSTOX Substance ID

DTXSID9023203
Record name L-Leucine
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Molecular Weight

131.17 g/mol
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Physical Description

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, Small white lustrous plates or crystalline powder; odourless
Record name Leucine
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Record name L-Leucine
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Boiling Point

Sublimes at 145-148 °C. Decomposes at 293-295 °C (rapid heating, sealed tube)
Record name L-Leucine
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Solubility

Leaflets from water. Sweet taste. Decomposes at 232 °C (also reported as 290 °C). Sublimes. pK1 = 2.36; pK2 = 9.60. Solubility in water (g/L): 7.97 (0 °C); 9.91 (25 °C); 14.06 (50 °C); 22.76 (75 °C); 42.06 (100 °C); in 90% alcohol: 1.3. Insoluble in ether. /Leucine DL-form/, Solubility in 99% alcohol: 0.72; in acetic acid: 10.9. Insoluble in ether., Solubility in water (g/L): 22.7 (0 °C); 24.26 (25 °C); 28.87 (50 °C); 38.23 (75 °C); 56.38 (100 °C), In water, 2.15X10+4 mg/L at 25 °C, 21.5 mg/mL, Soluble in water, acetic acid, dilute HCl, and alkaline hydroxides and carbonates, Slightly soluble (in ethanol)
Record name Leucine
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Density

1.293 g/cu cm at 18 °C
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Vapor Pressure

0.00000001 [mmHg]
Record name Leucine
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Impurities

Heavy metals (as Pb): not more than 0.002%; Lead: not more than 10 mg/kg; Ash: not more than 0.1%
Record name L-Leucine
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Color/Form

White glistening hexagonal plates from aqueous alcohol, White crystals

CAS No.

61-90-5, 21675-61-6, 71000-80-1
Record name L-Leucine
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Melting Point

293 °C, 268 - 288 °C
Record name Leucine
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Leucine Biosynthesis and Catabolism Pathways

Biosynthetic Pathways of Leucine (B10760876) in Microorganisms and Plants

In microorganisms and plants, leucine is synthesized through a series of enzymatic reactions that diverge from the pathway for valine and isoleucine biosynthesis at a key intermediate. This pathway is not present in mammals, highlighting the essential nature of leucine in their diet. asm.org

Enzymatic Steps and Key Intermediates

The biosynthesis of leucine begins with pyruvate (B1213749), a central metabolic intermediate. The pathway involves several steps, including condensation, isomerization, and transamination. A crucial intermediate in this shared pathway for branched-chain amino acids (BCAAs) is α-ketoisovalerate, which is the direct precursor for valine synthesis and the starting point for the leucine-specific branch. asm.org

The steps leading to leucine from α-ketoisovalerate involve:

Condensation of α-ketoisovalerate with acetyl-CoA to form α-isopropylmalate. This step is catalyzed by α-isopropylmalate synthase (IPMS). asm.org

Isomerization of α-isopropylmalate to β-isopropylmalate, catalyzed by isopropylmalate isomerase.

Oxidative decarboxylation of β-isopropylmalate to α-ketoisocaproate, catalyzed by isopropylmalate dehydrogenase.

Transamination of α-ketoisocaproate to leucine, catalyzed by a branched-chain amino acid transaminase.

These steps are summarized in the table below:

StepEnzymeSubstrate(s)Product(s)
Condensationα-Isopropylmalate Synthase (IPMS)α-Ketoisovalerate, Acetyl-CoAα-Isopropylmalate
IsomerizationIsopropylmalate Isomeraseα-Isopropylmalateβ-Isopropylmalate
Oxidative DecarboxylationIsopropylmalate Dehydrogenaseβ-Isopropylmalateα-Ketoisocaproate
TransaminationBranched-Chain Amino Acid Transaminaseα-Ketoisocaproate, Glutamate (B1630785)Leucine, α-Ketoglutarate

Role of Acetolactate Synthase (ALS) in Branched-Chain Amino Acid Synthesis

Acetolactate synthase (ALS), also known as acetohydroxy acid synthase (AHAS), plays a critical role in the initial common pathway for the biosynthesis of isoleucine, leucine, and valine. This enzyme catalyzes the condensation of two molecules of pyruvate to form α-acetolactate (a precursor for valine and leucine) or the condensation of pyruvate and α-ketobutyrate to form α-acetohydroxybutyrate (a precursor for isoleucine). wikipedia.org Thus, ALS activity is essential for providing the branched-chain precursors that feed into the leucine biosynthetic route.

Transcriptional and Metabolic Regulation of Leucine Biosynthesis (e.g., Leu3, IPMS)

Leucine biosynthesis is subject to sophisticated transcriptional and metabolic regulation to ensure appropriate levels of this amino acid. In yeast, the transcriptional activator protein Leu3 plays a significant role in regulating the genes involved in leucine synthesis, including the gene encoding IPMS. asm.org Leu3 is known to respond to the levels of pathway intermediates, particularly α-isopropylmalate. When α-isopropylmalate concentrations are high, it can bind to Leu3, leading to a conformational change that enhances Leu3's ability to activate transcription of the leucine biosynthetic genes. asm.org This creates a feedback loop where the accumulation of an intermediate signals the need to increase the activity of the pathway. IPMS, catalyzing the first committed step in the leucine branch, is often a key regulatory enzyme, subject to feedback inhibition by leucine itself.

Leucine Catabolic Pathways in Mammalian Systems

In contrast to microorganisms and plants, mammals cannot synthesize leucine and must obtain it from their diet. Leucine catabolism in mammals is a vital process for energy production and the generation of metabolic intermediates. This process primarily occurs in extrahepatic tissues, such as muscle, with the liver playing a significant role in the subsequent metabolism of the produced ketoacids. nih.govkoreamed.org

Initial Transamination by Branched-Chain Amino Acid Transaminase (BCAT)

The transamination reaction can be represented as:

Leucine + α-Ketoglutarate <=> α-Ketoisocaproate + Glutamate

This initial step is widely distributed in various mammalian tissues, including muscle, kidney, heart, and adipose tissue. koreamed.orgpnas.org

Oxidative Decarboxylation by Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC)

The second and rate-limiting step in leucine catabolism is the irreversible oxidative decarboxylation of α-ketoisocaproate (α-KIC) to isovaleryl-CoA. lipidmaps.orgnih.govnih.govnih.gov This crucial reaction is catalyzed by the branched-chain alpha-keto acid dehydrogenase complex (BCKDC), a large, multi-subunit mitochondrial enzyme complex. nih.govwikipedia.org The BCKDC is analogous to other alpha-keto acid dehydrogenase complexes, such as the pyruvate dehydrogenase complex. wikipedia.org This step releases carbon dioxide and produces NADH. frontiersin.org

The reaction catalyzed by BCKDC is:

α-Ketoisocaproate + CoA + NAD⁺ → Isovaleryl-CoA + CO₂ + NADH + H⁺

Following the formation of isovaleryl-CoA, the catabolic pathway proceeds through several further enzymatic steps, ultimately yielding acetyl-CoA and acetoacetate (B1235776). frontiersin.org These products can then enter the citric acid cycle for energy production or be used in the synthesis of other molecules. frontiersin.orgwikipedia.org The activity of BCKDC is tightly regulated, notably by phosphorylation catalyzed by branched-chain alpha-keto acid dehydrogenase kinase (BDK). Phosphorylation inactivates the complex, while dephosphorylation by a phosphatase activates it. researchgate.net

Here is a summary of the initial catabolic steps:

StepEnzymeSubstrate(s)Product(s)
TransaminationBranched-Chain Amino Acid Transaminase (BCAT)Leucine, α-Ketoglutarateα-Ketoisocaproate, Glutamate
Oxidative DecarboxylationBranched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC)α-Ketoisocaproate, CoA, NAD⁺Isovaleryl-CoA, CO₂, NADH, H⁺

Further catabolism of isovaleryl-CoA involves enzymes such as isovaleryl-CoA dehydrogenase, leading through intermediates like β-methylcrotonyl-CoA, β-hydroxyisovaleryl-CoA, and β-methylglutaconyl-CoA, before finally breaking down into acetyl-CoA and acetoacetate. frontiersin.orgwikipedia.org

Downstream Metabolites of Leucine Catabolism (e.g., α-Ketoisocaproate (KIC), β-hydroxy-β-methylbutyrate (HMB), Acetyl-CoA)

The catabolism of leucine is initiated by a reversible transamination reaction, primarily occurring in extrahepatic tissues like skeletal muscle, catalyzed by branched-chain amino acid aminotransferase (BCAT). This step transfers the amino group from leucine to alpha-ketoglutarate, yielding α-ketoisocaproate (α-KIC) and glutamate. metwarebio.commdpi.comwikipedia.orgfrontiersin.org α-KIC is a key metabolic intermediate in the leucine degradation pathway. wikipedia.orgrupahealth.com

Following the formation of α-KIC, the pathway diverges into two main routes. The major route involves the oxidative decarboxylation of α-KIC to isovaleryl-CoA, a reaction predominantly catalyzed by the mitochondrial branched-chain alpha-ketoacid dehydrogenase complex (BCKDC). metwarebio.comrupahealth.comwikipedia.orgwikipedia.org This complex is a critical regulatory point in BCAA catabolism and is inhibited by phosphorylation by BCKD kinase (BCKDK). metwarebio.comnih.govnih.govfrontiersin.org Isovaleryl-CoA is subsequently metabolized through a series of steps, including dehydrogenation by isovaleryl-CoA dehydrogenase (IVD) to form 3-methylcrotonyl-CoA. researchgate.netnih.govontosight.airesearchgate.net 3-methylcrotonyl-CoA is then carboxylated to 3-methylglutaconyl-CoA by 3-methylcrotonyl-CoA carboxylase. researchgate.netnih.govontosight.ainih.gov This intermediate is then hydrated to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govnih.gov Finally, HMG-CoA is cleaved by HMG-CoA lyase to produce acetyl-CoA and acetoacetate. wikipedia.orgnih.gov Since the primary metabolic end products are acetyl-CoA and acetoacetate, leucine is classified as an exclusively ketogenic amino acid. wikipedia.orgnih.gov

A minor pathway for α-KIC metabolism, primarily occurring in the liver cytosol, involves its conversion to β-hydroxy-β-methylbutyrate (HMB). encyclopedia.pubnih.govtandfonline.commdpi.com This conversion is catalyzed by the cytosolic enzyme α-KIC dioxygenase. encyclopedia.pubnih.govmdpi.com Approximately 5-10% of dietary leucine is converted to HMB. wikipedia.orgencyclopedia.pubmdpi.commdpi.com HMB can be further metabolized to HMG-CoA and subsequently utilized for cholesterol synthesis. wikipedia.orgmdpi.com

Thus, the catabolism of leucine generates significant downstream metabolites, including α-KIC, HMB, and ultimately, acetyl-CoA and acetoacetate. wikipedia.orgnih.gov

Integration of Leucine Carbon Skeleton into Central Metabolic Pathways (e.g., TCA Cycle, Lipid Metabolism)

The carbon skeleton of leucine, primarily in the form of acetyl-CoA and acetoacetate produced during its catabolism, readily enters central metabolic pathways. wikipedia.orgontosight.ainih.gov Acetyl-CoA is a key substrate for the citric acid cycle (TCA cycle), where it undergoes oxidation to produce ATP, the primary energy currency of the cell. metwarebio.comwikipedia.org Each molecule of leucine can yield up to three molecules of acetyl-CoA, which can then enter the TCA cycle. researchgate.netnih.govphysiology.org

Leucine catabolism also directly contributes to lipid metabolism. Acetyl-CoA derived from leucine can serve as a precursor for fatty acid synthesis and cholesterol synthesis. metwarebio.comwikipedia.orgnih.govwikipedia.org In adipocytes, leucine is a notable precursor for fatty acid and sterol biosynthesis, particularly in the presence of glucose. nih.govnih.gov The intermediate HMG-CoA, formed during leucine breakdown, is a direct precursor for cholesterol synthesis via the mevalonate (B85504) pathway. wikipedia.orgmdpi.com

While leucine's carbon skeleton contributes significantly to ketogenic pathways, it is generally accepted that acetyl-CoA derived carbon cannot be used for net glucose synthesis in mammals due to the irreversible nature of the pyruvate dehydrogenase reaction and the reactions of the TCA cycle that lead to the release of carbon dioxide. nih.govrathbiotaclan.com Therefore, leucine is considered exclusively ketogenic, contributing to ketone body formation and lipid synthesis rather than glucose production. wikipedia.orgnih.govrathbiotaclan.com

Leucine, an essential branched-chain amino acid, plays a critical role beyond its function as a building block for proteins. It acts as a key signaling molecule, particularly in regulating cellular growth and metabolism through the mammalian target of rapamycin (B549165) (mTOR) pathway. animbiosci.orgfrontiersin.org

Leucine As a Central Molecular Signaling Regulator

The Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Pathway The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that serves as a central coordinator of cell growth, proliferation, and survival.animbiosci.orgimrpress.comIt integrates various environmental cues, including nutrients, growth factors, and energy status.imrpress.comsochob.clmTOR functions within two distinct complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).animbiosci.orgimrpress.commTORC1 is particularly sensitive to amino acid availability, especially leucine (B10760876), and is a key mediator of protein synthesis and other anabolic processes.frontiersin.orgimrpress.comsochob.clDysregulation of mTORC1 is implicated in various diseases.d-nb.infobohrium.com

Leucine-Sensing Mechanisms Upstream of mTORC1

Sestrin Family Proteins as Direct Leucine Sensors

The Sestrin family of proteins, consisting of Sestrin1, Sestrin2, and Sestrin3 in mammals, are stress-inducible proteins that function as inhibitors of the mTORC1 pathway. frontiersin.orgosti.govosti.gov Sestrins are primarily regulated by environmental stimuli such as DNA damage, oxidative stress, and hypoxia. frontiersin.org Emerging research has identified Sestrins, particularly Sestrin2, as direct intracellular leucine sensors. frontiersin.orgosti.govnih.govmit.edu

Sestrin2 binds directly to leucine with a dissociation constant (Kd) of approximately 20 µM, a concentration considered physiologically relevant for cellular leucine levels. d-nb.infofrontiersin.orgnih.gov This binding is crucial for leucine-dependent activation of mTORC1. nih.gov Mechanistically, Sestrin2 inhibits mTORC1 activity by binding to the GATOR2 complex, a positive regulator of mTORC1. osti.govosti.govnih.govportlandpress.com In the absence of sufficient leucine, Sestrin2 interacts with GATOR2, thereby inhibiting GATOR2's ability to suppress GATOR1, a negative regulator of mTORC1. d-nb.infofrontiersin.orgnih.govmdpi.com This allows GATOR1 to maintain its inhibitory effect on RagA/B GTPases, which are essential for recruiting mTORC1 to the lysosomal surface for activation. d-nb.infofrontiersin.orgnih.govportlandpress.compnas.org

Upon leucine availability, leucine binds to Sestrin2, inducing a conformational change that disrupts the Sestrin2-GATOR2 interaction. osti.govnih.gov This dissociation relieves the inhibition on GATOR2, allowing it to suppress GATOR1 and consequently promoting the activation of Rag GTPases and the recruitment of mTORC1 to the lysosome. d-nb.infofrontiersin.orgnih.gov

While Sestrin2 has been extensively studied as a leucine sensor, Sestrin1 also plays a significant role, particularly in skeletal muscle, where its expression is higher than Sestrin2 and Sestrin3. physiology.orgfrontiersin.org Sestrin1 exhibits a higher affinity for leucine compared to Sestrin3, and oral leucine administration has been shown to promote the disassembly of the Sestrin1-GATOR2 complex in skeletal muscle. physiology.org Sestrin3, however, binds leucine with a much lower affinity. physiology.orgosti.govnih.gov

The leucine-binding capacity of Sestrin2 is indispensable for the mTORC1 pathway to sense leucine. nih.gov Mutations in the leucine-binding pocket of Sestrin2 can alter its affinity for leucine and consequently affect the leucine sensitivity of mTORC1 in cells. osti.gov

Table: Sestrin Family Leucine Binding Affinities

ProteinDissociation Constant (Kd) for LeucineRelative Affinity for Leucine
Sestrin1Not explicitly stated, but higher than Sestrin3 physiology.orgHighest among Sestrins physiology.org
Sestrin2~20 µM d-nb.infofrontiersin.orgnih.govModerate osti.gov
Sestrin3Very weak osti.govnih.govLowest physiology.org
Non-Canonical Role of Leucyl-tRNA Synthetase (LRS) in Leucine Sensing

Leucyl-tRNA synthetase (LRS), an enzyme primarily known for its canonical role in protein synthesis by charging tRNA with leucine, also functions as an intracellular leucine sensor for the mTORC1 pathway through a non-canonical mechanism. frontiersin.orgpnas.orgnih.govescholarship.org This sensing function is independent of its tRNA charging activity. escholarship.orgescholarship.org

LRS plays a critical role in amino acid-induced mTORC1 activation by sensing intracellular leucine concentration and initiating downstream signaling events. nih.gov It interacts directly with Rag GTPases, which are key mediators of amino acid signaling to mTORC1. nih.gov Specifically, LRS functions as a GTPase-activating protein (GAP) for RagD, promoting the conversion of RagD-GTP to RagD-GDP. osti.govpnas.orgnih.gov The active state of the Rag GTPases that recruits mTORC1 to the lysosome is typically RagA/B-GTP/RagC/D-GDP. d-nb.infopnas.orgd-nb.info By acting as a GAP for RagD, LRS contributes to establishing the RagD-GDP state necessary for mTORC1 activation in the presence of leucine. pnas.orgnih.gov

Leucine binding to LRS is required for its role in activating downstream pathways like the Vps34-PLD1 pathway, which operates upstream of mTORC1. escholarship.org LRS interacts with and activates Vps34 in a leucine-dependent manner, and this activation is independent of LRS's tRNA charging activity. escholarship.org

The interaction between LRS and RagD is crucial for leucine-dependent mTORC1 activation. escholarship.org Compounds that specifically inhibit the interaction between LRS and RagD can block the leucine-sensing function of LRS and inhibit the mTORC1 pathway. pnas.orgescholarship.org Leucine has also been observed to induce the translocation of LRS to the lysosome, a process related to mTORC1 activation. osti.gov

While LRS acts as a leucine sensor by influencing RagD, its role has been described as an "ON" switch for the Rag GTPase-mTORC1 pathway, contrasting with Sestrin2's function as an "OFF" switch. pnas.org

CASTOR Proteins and Their Interplay with Leucine Signaling

The CASTOR (Cytosolic Arginine Sensor for mTORC1) proteins, specifically CASTOR1 and CASTOR2, were initially identified as arginine sensors for the mTORC1 pathway. mit.edunih.govresearchgate.net They interact with components of the GATOR2 complex, similar to Sestrins. portlandpress.comnih.govresearchgate.net CASTOR1 binds to the MIOS subunit of GATOR2. portlandpress.commdpi.com

In the presence of low arginine levels, CASTOR proteins bind to GATOR2, inhibiting its activity and consequently suppressing mTORC1 signaling. mit.edunih.govresearchgate.net Arginine binding to CASTOR1 weakens this inhibitory interaction, leading to GATOR2 activation and subsequent mTORC1 activation. researchgate.netfrontiersin.orgelifesciences.org

While primarily known for arginine sensing, the interplay between CASTOR proteins and leucine signaling exists within the broader context of GATOR2 regulation. Both Sestrins (leucine sensors) and CASTOR proteins (arginine sensors) converge on the GATOR2 complex to regulate mTORC1 activity, highlighting GATOR2 as a critical hub for integrating amino acid signals. mit.eduportlandpress.comnih.govresearchgate.net When both arginine and leucine levels are low, their respective sensors, CASTOR1 and Sestrin2, repress mTORC1 by binding to GATOR2. mit.edu As the levels of these amino acids rise, they bind to their sensors, disrupting the interaction with GATOR2 and relieving the inhibition on mTORC1. mit.edu

Acetyl-CoA as a Leucine Availability Signal in mTORC1 Regulation

Beyond direct protein sensors, leucine availability can also be signaled to mTORC1 through its metabolism, specifically via the production of acetyl-coenzyme A (AcCoA). frontiersin.organimbiosci.orgnih.govcam.ac.uknih.govresearchgate.net Acetyl-CoA, a final metabolite of leucine, has been proposed to act as a leucine sensor and positively influences mTORC1 activity. animbiosci.orgnih.gov

This mechanism involves the EP300 acetyltransferase, which mediates the acetylation of Raptor, a key regulatory subunit of mTORC1, at lysine (B10760008) 1097 in response to AcCoA levels. d-nb.infoanimbiosci.orgnih.govcam.ac.uknih.govresearchgate.net Acetylation of Raptor appears to affect its interaction with Rag GTPases, thereby promoting the translocation of mTORC1 to the lysosomal surface for activation. d-nb.info

The levels of AcCoA directly reflect leucine abundance, suggesting that this metabolic pathway can signal leucine availability without necessarily requiring direct leucine binding to a protein sensor in some contexts. animbiosci.orgnih.govcam.ac.uk This mechanism of mTORC1 regulation by AcCoA is noted to be cell-type specific. nih.govcam.ac.ukresearchgate.net Furthermore, enzymes involved in leucine metabolism can impact mTORC1 activity through their influence on AcCoA levels. nih.govresearchgate.net

Table: Acetyl-CoA and Raptor Acetylation

Leucine AvailabilityAcetyl-CoA LevelsRaptor Acetylation (K1097)mTORC1 Activity
HighIncreasedIncreased (via EP300)Activated
LowDecreasedDecreasedInhibited
Identification of Other Proposed Leucine Sensors (e.g., MAP4K3, SAR1B, SLC38A9)

In addition to the well-established leucine sensing mechanisms involving Sestrins and LRS, and the metabolic signaling via Acetyl-CoA, other proteins have been proposed to play roles in leucine sensing and mTORC1 regulation. These include MAP4K3, SAR1B, and SLC38A9.

MAP4K3 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 3) is a kinase that has been suggested to be involved in amino acid signaling to mTOR, although its precise role as a direct leucine sensor is still under investigation. nih.gov

SAR1B (Secretion-associated RAS super family 1B) is a small GTPase primarily known for its role in ER-to-Golgi transport. uniprot.orgabcam.com However, SAR1B has also been identified as a leucine sensor that regulates mTORC1 signaling in response to intracellular leucine levels. uniprot.orgabcam.comnih.govnih.gov Under leucine deficiency, SAR1B inhibits mTORC1 by interacting with the GATOR2 complex via the MIOS subunit. mdpi.comuniprot.orgabcam.comresearchgate.net Leucine binding to SAR1B induces a conformational change, leading to its dissociation from GATOR2 and subsequent mTORC1 activation. uniprot.orgabcam.comnih.gov This leucine-sensing function of SAR1B is independent of its GTPase activity. uniprot.orgabcam.com SAR1B, along with Sestrins, engages with GATOR2 to inactivate mTOR when leucine is scarce, with Sestrins potentially playing a larger role at moderately low leucine levels and both contributing during extreme deprivation. nih.govresearchgate.net

SLC38A9 (Solute Carrier Family 38 Member 9) is a lysosomal amino acid transporter that is primarily recognized as a lysosomal arginine sensor for mTORC1 activation. mit.edunih.govanimbiosci.orgnih.govaacrjournals.orguniprot.orgmdpi.commdpi.com It mediates the transport of various essential amino acids, including leucine, out of the lysosome in an arginine-regulated manner. animbiosci.orgnih.govaacrjournals.orguniprot.org While SLC38A9 is crucial for the efflux of leucine from lysosomes, particularly leucine generated from lysosomal proteolysis, and is required for this leucine to activate cytosolic Sestrin proteins and mTORC1, its primary sensing role is for arginine. animbiosci.orgnih.govaacrjournals.org Therefore, while it facilitates leucine's access to cytosolic sensors, SLC38A9 itself is predominantly considered an arginine sensor that indirectly impacts leucine signaling by regulating its lysosomal efflux. animbiosci.orgnih.govaacrjournals.orguniprot.org

Leucine's Influence on mTOR Complex 2 (mTORC2) and Distinct Cellular Roles

While leucine's impact on mTORC1 is well-established and extensively studied, its influence on mTOR Complex 2 (mTORC2) and the distinct cellular roles mediated by mTORC2 in response to leucine are less clearly defined in the provided search results. The majority of the literature focuses on leucine's regulation of mTORC1.

mTORC2 is another protein complex containing mTOR kinase, but with different subunits and distinct cellular functions compared to mTORC1. mTORC2 is involved in regulating cell survival, proliferation, and the organization of the actin cytoskeleton, and is activated by growth factors.

The provided search results primarily highlight leucine's role in activating mTORC1 through various sensing mechanisms and its downstream effects on processes like protein synthesis and cell growth. There is limited information directly detailing how leucine specifically influences mTORC2 activity or the unique cellular roles mediated by mTORC2 in response to leucine availability.

Further research would be needed to fully elucidate the extent and mechanisms of leucine's influence on mTORC2 and the specific cellular processes governed by this complex in response to leucine.

Crosstalk of Leucine Signaling with Other Intracellular Pathways

Leucine signaling, primarily through the mTORC1 pathway, engages in complex crosstalk with numerous other intracellular signaling pathways, integrating nutrient availability with various cellular functions.

One significant area of crosstalk involves insulin (B600854) signaling. Leucine's effects on insulin signaling are believed to be mediated, at least in part, by activating the mTOR signaling pathway. frontiersin.org mTOR, as a serine/threonine kinase, regulates cell growth, proliferation, and survival by controlling protein synthesis and metabolism, pathways also influenced by insulin. frontiersin.org Synergistic interactions between insulin and amino acids, including leucine, have been reported in regulating protein synthesis by modulating the initiation of mRNA translation. diabetesjournals.org

Leucine signaling also interacts with pathways regulating energy metabolism. For instance, leucine supplementation has been shown to increase the expression of genes involved in energy and lipid metabolism in tissues like skeletal muscle, liver, and adipose tissue. frontiersin.org The mTOR pathway itself is a master regulator of nutrient sensing and can influence lipid synthesis. researchgate.net

Furthermore, leucine signaling through mTORC1 is intricately linked to autophagy, a cellular process for degradation and recycling of damaged organelles and proteins. Amino acid starvation, including leucine deprivation, typically inhibits mTORC1 and induces autophagy. nih.govresearchgate.net Conversely, leucine sufficiency activates mTORC1 and inhibits autophagy. osti.gov The interplay between leucine sensing, LRS translocation to the lysosome, RagD interaction, and mTORC1 activation has been shown to affect autophagy. osti.gov

The GATOR complex, a key mediator of amino acid signaling to mTORC1, also serves as a point of crosstalk. mdpi.comelifesciences.org As discussed, both leucine (via Sestrins and SAR1B) and arginine (via CASTOR1 and SLC38A9) signals converge on GATOR2 to regulate mTORC1. mit.eduportlandpress.commdpi.comd-nb.infonih.govresearchgate.netelifesciences.org This highlights how GATOR2 acts as a hub integrating signals from different amino acids. mit.eduportlandpress.comnih.govresearchgate.net

The involvement of acetyl-CoA as a leucine availability signal also connects leucine metabolism to pathways that influence acetylation, impacting proteins like Raptor and potentially others involved in cellular regulation. d-nb.infoanimbiosci.orgnih.govcam.ac.uknih.govresearchgate.netrupress.org

Leucine signaling also has implications for immune cell function and the development of conditions like atherosclerosis, where amino acid metabolism and pathways like autophagy play important roles. researchgate.net

Modulation of AMP-Activated Protein Kinase (AMPK) Pathway

Leucine has been observed to modify the activation of AMP-activated protein kinase (AMPK) signaling. mdpi.com AMPK is a cellular energy sensor that plays a critical role in controlling metabolic rate and energy homeostasis. frontiersin.org It is activated when cellular energy levels are low (high AMP/ATP ratio) and typically suppresses anabolic processes like protein synthesis while promoting catabolic processes such as fatty acid oxidation. mdpi.com

Research indicates that leucine can influence AMPK activity, although the precise nature of this modulation can vary depending on the cellular context and the presence of other signals. Some studies suggest that leucine supplementation can down-regulate the phosphorylation of AMPK. portlandpress.com This effect implies that leucine might, in certain conditions, counteract the inhibitory effect of AMPK on pathways like mTOR signaling, which is crucial for protein synthesis. mdpi.comportlandpress.com

Furthermore, leucine's impact on AMPK appears to be intertwined with other metabolic regulators, such as SIRT1. Leucine has been shown to activate SIRT1, which in turn can lead to the phosphorylation of AMPK, influencing fatty acid oxidation and mitochondrial biogenesis in skeletal muscle. mdpi.comtennessee.edunih.gov This suggests a complex interplay where leucine, through SIRT1, can indirectly activate AMPK, contributing to the regulation of energy metabolism. mdpi.comtennessee.edunih.gov

Studies in C2C12 myotubes have demonstrated that leucine treatment can lead to a significant increase in AMPK phosphorylation, as well as the phosphorylation of its downstream target, ACC. nih.gov This leucine-induced AMPK activation in myotubes was found to be dependent on SIRT1, as inhibition of SIRT1 attenuated the effect. nih.gov This highlights a SIRT1-dependent mechanism by which leucine can stimulate AMPK phosphorylation, potentially contributing to increased fatty acid oxidation. nih.gov

The modulation of AMPK by leucine is significant because AMPK suppresses protein synthesis in skeletal muscle by down-regulating mTOR signaling. portlandpress.com AMPK activation can phosphorylate TSC2 and Raptor, which inhibits mTORC1 signaling. portlandpress.com The observed influence of leucine on AMPK phosphorylation suggests a potential mechanism by which leucine can synergize with or counteract the effects of other metabolic signals on protein synthesis and energy metabolism. portlandpress.com

Table 1: Effects of Leucine on AMPK Phosphorylation in C2C12 Myotubes

TreatmentAMPK Phosphorylation Level (Fold Change vs. Control)ACC Phosphorylation Level (Fold Change vs. Control)
Control1.01.0
Leucine (0.5 mM)~3.0 nih.govElevated nih.gov
Valine (0.5 mM)No significant difference from control nih.govNo significant difference from control nih.gov
Alanine (0.5 mM)No significant difference from control nih.govNo significant difference from control nih.gov
EX527 + LeucineSuppressed compared to Leucine alone nih.govCorresponding suppression nih.gov

Note: Data is approximate based on interpretation of research findings. Specific fold changes can vary between studies.

Interaction with Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling

Leucine also interacts with the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway, another critical cascade involved in cell growth, survival, and metabolism. The PI3K/Akt pathway is typically activated by growth factors and insulin and plays a role in glucose uptake and protein synthesis. mdpi.com

While leucine is well-known for its potent activation of the mTOR pathway, often independently of Akt activity, there is evidence suggesting a connection between leucine and the PI3K/Akt axis. frontiersin.org Some studies propose that leucine, particularly in conjunction with other BCAAs, can stimulate mTOR signaling via the activation of PI3K. researchgate.net PI3K is considered a central hub in the early stages of signaling that senses extracellular stimuli, including nutrients and hormones. researchgate.net

Research in pancreatic acinar cells of dairy calves demonstrated that leucine treatment increased the phosphorylation of PI3K and Akt, as well as the synthesis of α-amylase, which was linked to the activation of the PI3K/Akt signaling pathway. acs.org These results suggest that leucine can indeed influence protein synthesis in certain cell types, at least in part, through the activation of the PI3K/Akt pathway. acs.org

It is important to note that the relationship between leucine and the PI3K/Akt pathway can be complex and context-dependent. While growth factors and insulin primarily activate mTOR through the PI3K-Akt-TSC-Rheb pathway, leucine activates mTORC1 through distinct mechanisms involving proteins like Rag GTPases and Sestrin2. mdpi.comfrontiersin.org However, the observed phosphorylation of PI3K and Akt in response to leucine in certain experimental settings indicates a potential crosstalk or indirect influence. acs.org

Studies have shown that leucine treatment can significantly increase the phosphorylation levels of PI3K and Akt in a dose-dependent manner in pancreatic acinar cells. acs.org This activation of the PI3K/Akt pathway by leucine was associated with increased phosphorylation of downstream targets like mTOR and S6K1, ultimately leading to enhanced protein synthesis. acs.org

Table 2: Effect of Leucine on PI3K/Akt Pathway Phosphorylation in Pancreatic Acinar Cells

Leucine Concentration (mM)PI3K Phosphorylation LevelAkt Phosphorylation Level
ControlBaselineBaseline
0.23Increased acs.orgHigher than control acs.org
0.45Highest level acs.orgHigher than control acs.org

Note: Data is qualitative based on interpretation of research findings. Specific quantitative data may vary.

Influence on General Control Non-Depressible Kinase 2 (GCN2) Pathway

Leucine availability also affects the General Control Non-Depressible Kinase 2 (GCN2) pathway. mdpi.com GCN2 is one of the four eukaryotic initiation factor 2 alpha (eIF2α) kinases that are activated in response to various stress conditions, including amino acid deprivation. wikipedia.orgelifesciences.org When an essential amino acid, such as leucine, is scarce, uncharged tRNAs accumulate and bind to GCN2, leading to its activation. researchgate.net

Activation of GCN2 results in the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). mdpi.comwikipedia.org Phosphorylation of eIF2α globally represses protein synthesis by inhibiting the formation of the translation initiation complex. mdpi.comwikipedia.org However, it paradoxically leads to the preferential translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4), a transcription factor that upregulates genes involved in amino acid biosynthesis, transport, and stress responses. wikipedia.orgresearchgate.net

Leucine deprivation specifically has been shown to increase GCN2 signaling, leading to the phosphorylation of eIF2α and a subsequent repression of protein translation. mdpi.com This activation of the GCN2 pathway by changes in leucine levels can have broader implications for cellular metabolism and function. mdpi.com

Research indicates that leucine deprivation induces GCN2 activation and eIF2α phosphorylation in both cultured cells and in vivo. tandfonline.com This GCN2-dependent response to leucine scarcity is involved in the upregulation of autophagy, a cellular process for degrading and recycling damaged components. tandfonline.com While ATF4 is a key downstream target of the eIF2α phosphorylation cascade, the induction of autophagy in response to leucine deprivation appears to require GCN2 and eIF2α phosphorylation but not necessarily ATF4 expression in all contexts. tandfonline.com

Studies investigating the transcriptomic changes in response to leucine deprivation have shown that the GCN2 pathway plays a significant role in regulating gene expression under these conditions. plos.org A substantial percentage of the differentially expressed genes in response to leucine deprivation were found to be dependent on GCN2 activation. plos.org This highlights the central role of GCN2 in mediating the cellular adaptive response to leucine scarcity.

Table 3: Impact of Leucine Deprivation on the GCN2 Pathway

ConditionGCN2 ActivationeIF2α PhosphorylationGlobal Protein SynthesisATF4 TranslationAutophagy
Leucine AbundanceLowLowNormalLowBasal
Leucine DeprivationIncreased mdpi.comtandfonline.comIncreased mdpi.comtandfonline.comRepressed mdpi.comwikipedia.orgIncreased wikipedia.orgresearchgate.netUpregulated tandfonline.com

Integrated Stress Response (ISR) Pathways

Leucine is also involved in influencing the Integrated Stress Response (ISR). The ISR is a conserved cellular pathway activated by various stressors, including amino acid deprivation, endoplasmic reticulum stress, oxidative stress, and viral infection. wikipedia.orgelifesciences.orgresearchgate.net It is characterized by the phosphorylation of eIF2α by one of four kinases: PERK, PKR, HRI, and GCN2. wikipedia.orgelifesciences.org As discussed, GCN2 is specifically activated by amino acid limitation, including leucine deprivation. mdpi.comwikipedia.org

The phosphorylation of eIF2α, a central event in the ISR, leads to a biphasic effect on protein synthesis: a general attenuation of translation initiation while simultaneously promoting the translation of specific mRNAs, most notably ATF4. wikipedia.orgelifesciences.org ATF4 is a transcription factor that orchestrates the expression of genes involved in restoring homeostasis and promoting survival under stress. wikipedia.orgresearchgate.net

Leucine deprivation is a known trigger for the ISR through the activation of GCN2. mdpi.comembopress.org This activation leads to eIF2α phosphorylation and the subsequent induction of ATF4 expression. mdpi.comwikipedia.org The ISR, mediated in part by leucine availability, plays a crucial role in cellular adaptation to stress by reprogramming gene expression and protein synthesis. wikipedia.orgelifesciences.orgembopress.org

The ISR, activated by leucine deprivation, can influence various cellular processes, including amino acid metabolism, redox balance, and even mitochondrial function. elifesciences.orgresearchgate.net ATF4, induced during the ISR, can activate genes involved in amino acid synthesis and transport, helping the cell cope with nutrient scarcity. researchgate.net Furthermore, the ISR has been implicated in regulating mitochondrial morphology and function in response to stress. elifesciences.org

Research highlights the significance of the ISR in mediating cellular responses to leucine scarcity, impacting not only global protein synthesis but also the expression of specific stress-responsive genes. plos.orgembopress.org The activation of the GCN2-eIF2α-ATF4 axis by leucine deprivation is a key component of the ISR, allowing cells to adapt and survive under conditions of limited amino acid availability. researchgate.nettandfonline.com

Table 4: Key Components and Effects of the Integrated Stress Response Triggered by Leucine Deprivation

ComponentRoleEffect of Leucine Deprivation
GCN2eIF2α kinase activated by uncharged tRNAs (amino acid deprivation)Activated mdpi.comtandfonline.com
eIF2αTranslation initiation factor subunitPhosphorylated mdpi.comwikipedia.orgtandfonline.com
Phosphorylated eIF2αInhibits global translation, promotes specific mRNA translationIncreased, leading to reduced global protein synthesis mdpi.comwikipedia.org
ATF4Transcription factorIncreased translation and expression wikipedia.orgresearchgate.net
Downstream GenesInvolved in amino acid metabolism, stress response, autophagyUpregulated by ATF4 researchgate.nettandfonline.com

Molecular and Cellular Functions Regulated by Leucine

Regulation of Protein Synthesis and Degradation

Leucine (B10760876) is a potent stimulator of protein synthesis, primarily through its effects on the mTOR signaling pathway. This pathway integrates signals from growth factors, energy status, and amino acid availability to control the translational machinery. Leucine is considered the most effective amino acid in stimulating protein synthesis and reducing proteolysis, contributing to a positive nitrogen balance. scielo.br

Translational Control via Eukaryotic Initiation Factors (eIFs)

Leucine influences protein synthesis by modulating the activity of eukaryotic initiation factors (eIFs), which are crucial for the initiation phase of translation. When leucine levels are elevated, the mechanistic target of rapamycin (B549165) (mTOR) forms complexes with other proteins to phosphorylate key components responsible for translating mRNA into proteins. scielo.brscielo.br This includes influencing the binding of eukaryotic initiation factor 4E (eIF4E) to the mRNA cap structure. scielo.brscielo.br Leucine stimulates mTOR activity, leading to the phosphorylation and inhibition of 4E-BP1 (eukaryotic initiation factor 4E binding protein 1). scielo.brscielo.br The dissociation of 4E-BP1 from eIF4E allows eIF4E to bind with eukaryotic initiation factor 4G (eIF4G), forming the eIF4F complex, which is essential for translation initiation. scielo.brscielo.br Leucine can also stimulate eIF4G through an mTOR-independent pathway. scielo.brscielo.br The formation of the eIF4F complex enhances the cellular capacity for protein synthesis. scielo.brscielo.br Studies have shown that leucine infusion or supplementation can lead to anabolic changes in protein turnover and nitrogen balance, stimulating protein synthesis even under catabolic conditions. scielo.br The activation of eIF factors is a key mediator of this effect. scielo.br Research indicates that leucine regulates gene expression through mechanisms including mTOR activation, eIF4F complex formation, and S6K1 phosphorylation, collectively favoring protein synthesis. scielo.br

Phosphorylation of Ribosomal Protein S6 Kinase 1 (S6K1) and 4E-BP1

Leucine significantly impacts protein synthesis by promoting the phosphorylation of Ribosomal Protein S6 Kinase 1 (S6K1) and 4E-BP1. scielo.brscielo.brresearchgate.net This phosphorylation is largely mediated by the mTOR pathway. diabetesjournals.orgnih.govphysiology.org Elevated leucine levels activate mTOR, which in turn phosphorylates S6K1 and 4E-BP1. scielo.brscielo.brresearchgate.net Phosphorylation of 4E-BP1 reduces its binding to eIF4E, making eIF4E available to form the active eIF4F complex with eIF4G, thereby promoting translation initiation. scielo.brdiabetesjournals.orgphysiology.orgnovusbio.com Phosphorylation of S6K1 is associated with its activation and leads to the hyperphosphorylation of ribosomal protein S6 (rpS6). diabetesjournals.org Activated S6K1 facilitates the translation of specific mRNAs, particularly those with terminal oligopyrimidine (TOP) tracts, which often encode components of the translational machinery like ribosomal proteins and elongation factors. diabetesjournals.orgnih.govhumankinetics.com Leucine-induced phosphorylation of S6K1 occurs at critical sites like Thr389, which is necessary for full S6K1 activation and is inhibited by rapamycin, further implicating mTOR. physiology.orgphysiology.org Studies have demonstrated that leucine administration increases the phosphorylation of both 4E-BP1 and S6K1 in various tissues, including skeletal muscle and liver. nih.gov This effect is concentration-dependent and is a primary mediator of leucine's influence on translation initiation. nih.govphysiology.org While leucine is particularly effective, the presence of other amino acids may be required for maximal 4E-BP1 phosphorylation. physiology.org

Modulation of Ribosome Biogenesis and mRNA Translation

Leucine plays a role in modulating ribosome biogenesis and the translation of specific mRNAs. By activating S6K1 and subsequently phosphorylating ribosomal protein S6 (rpS6), leucine promotes the synthesis of ribosomal RNA and ribosomal proteins, as well as elongation factors, which are all components necessary for ribosome biogenesis and function. scielo.brhumankinetics.com This enhanced synthesis of translational machinery contributes to an increased capacity for protein synthesis within the cell. nih.gov Leucine preferentially enhances the translation of mRNAs containing terminal oligopyrimidine (TOP) tracts. nih.govconsensus.app These TOP mRNAs typically encode proteins involved in protein synthesis and ribosome biogenesis. diabetesjournals.orgnih.gov Ribosome profiling studies have confirmed that leucine treatment leads to increased translation of mRNAs encoding ribosomal subunits, eukaryotic elongation factors (EEFs), and eukaryotic initiation factors (eIFs). nih.gov While leucine significantly impacts the translation of these specific mRNAs, it has been observed that very few changes occur at the level of RNA abundance, suggesting that leucine primarily exerts its control at the translational level. nih.gov The translation of ribosomal protein mRNA, in particular, appears to be related to the degree of S6K1 phosphorylation. researchgate.net

Regulation of Autophagic Pathways

Leucine is involved in the regulation of autophagic pathways, which are critical for cellular homeostasis and involve the degradation of damaged organelles and proteins. The mTOR pathway, which is highly sensitive to leucine availability, is a key regulator of autophagy. Generally, activation of mTOR inhibits autophagy, while inhibition of mTOR promotes autophagy. Since leucine activates mTOR, elevated leucine levels typically lead to the suppression of autophagy. Conversely, leucine deprivation can inhibit mTOR and consequently stimulate autophagic processes as a mechanism for the cell to maintain amino acid availability through the breakdown of intracellular components. This regulatory link between leucine, mTOR, and autophagy highlights leucine's role in balancing protein synthesis and degradation, influencing cellular adaptation to nutrient availability.

Modulation of Gene Expression

Beyond its direct effects on translation, leucine can also modulate gene expression, particularly in prokaryotic systems.

Regulation by Leucine-Responsive Regulatory Protein (Lrp) in Prokaryotic Systems

In prokaryotes, gene expression is regulated by the Leucine-responsive regulatory protein (Lrp), a global regulator belonging to the feast/famine regulatory proteins (FFRPs) class. asm.orgnih.govnih.govwikipedia.orgbiorxiv.org Lrp is found in a significant percentage of bacteria and nearly all archaea, playing a crucial role in sensing environmental nutrient status. asm.orgnih.gov Lrp regulates the expression of a substantial portion of genes in Escherichia coli, either directly or indirectly, in response to nutrient availability, especially during transitions between growth phases. asm.orgnih.gov Lrp can act as both a transcriptional activator and repressor, and leucine can augment, inhibit, or have no effect on Lrp's function depending on the specific target promoter. nih.gov While it was previously hypothesized that leucine regulates Lrp activity by shifting its oligomeric state between octamers and hexadecamers, recent research suggests that exogenous leucine modulates Lrp activity at target promoters primarily by inhibiting Lrp's binding to DNA. asm.orgnih.govbiorxiv.org Lrp's regulatory scope includes genes involved in metabolism, virulence, motility, nutrient transport, stress tolerance, and antibiotic resistance, allowing prokaryotes to adapt to their ecological niche. nih.govwikipedia.org

Transcriptional Control of Metabolic Genes in Eukaryotic Cells

Leucine significantly impacts the transcriptional control of metabolic genes in eukaryotic cells. Studies have shown that leucine supplementation can alter the expression of genes involved in energy and lipid metabolism in tissues such as skeletal muscle, liver, and adipose tissue. nih.gov For instance, research in rats demonstrated that leucine supplementation increased the expression of genes related to fatty acid oxidation, including carnitine palmitoyl (B13399708) transferase 1 (CPT1) and acyl-CoA oxidase (ACO), as well as genes involved in glucose metabolism, such as glucokinase (GK) and glucose transporter 4 (GLUT4). nih.gov

The mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism, is significantly activated by leucine. frontiersin.orgimrpress.comnih.gov This activation can subsequently influence the transcription of various genes. While the precise mechanisms by which amino acids modulate transcription via the mTOR-dependent pathway are still being fully elucidated, it is understood that mTOR activation triggers a cascade of intracellular biochemical events that impact protein translation and can indirectly affect gene expression. scielo.brscielo.br

Leucine's influence on gene expression is not solely dependent on mTOR. It can also operate through mTOR-independent pathways. nih.govscispace.com For example, leucine deprivation has been shown to increase signaling through the general control non-depressible kinase 2 (GCN2) pathway, which phosphorylates eukaryotic initiation factor 2α (eIF2α) and leads to the repression of global protein translation, while increasing selective translation of activating transcription factor 4 (ATF4). mdpi.comresearchgate.net ATF4, in turn, mediates the transcription of genes involved in amino acid transport, biosynthesis, and autophagy. researchgate.net

Furthermore, long-term leucine treatment has been observed to improve insulin (B600854) secretory dysfunction in human diabetic islets by upregulating certain key metabolic genes. nih.govscispace.com

Role of Leucine Zipper Transcription Factors in Gene Regulation

Leucine zipper (bZIP) proteins constitute a major family of transcriptional regulators found exclusively in eukaryotes. nih.govebi.ac.uk These proteins are characterized by a bZIP domain containing a DNA-binding basic region and a leucine zipper dimerization region. nih.govebi.ac.uk The leucine zipper motif, composed of alpha helices with periodic leucine residues, facilitates the dimerization of two bZIP proteins, which is generally a prerequisite for DNA binding. ebi.ac.ukmdpi.comwikipedia.org This dimerization allows the adjacent basic regions to bind to specific DNA sequences, thereby regulating gene transcription. ebi.ac.ukmdpi.com

bZIP transcription factors are involved in regulating a wide array of cellular processes, including cell survival, lipid metabolism, and responses to stress signals. ebi.ac.uk Examples of bZIP proteins include members of the CREB/CREM/ATF, AP-1 (Fos/Jun), and C/EBP families, which bind to specific DNA sequences and exert varying effects on transcription. nih.gov In testicular Leydig cells, bZIP factors like CREB1 and CEBPB play important roles in regulating genes involved in cell proliferation and steroidogenesis. mdpi.comnih.gov X-box binding protein 1 (XBP1), another bZIP transcription factor, is implicated in the unfolded protein response and the expression of genes required for membrane biogenesis and the secretory pathway. mdpi.com

While the leucine zipper motif is named for its characteristic leucine repeats, the presence and function of these transcription factors are integral to understanding how gene expression is regulated in eukaryotic cells, and their activity can be indirectly influenced by cellular signaling pathways impacted by leucine availability.

Influence on Cellular Energy and Lipid Metabolism

Leucine significantly influences cellular energy and lipid metabolism, exhibiting anti-obesity effects and modulating processes like glucose tolerance and insulin sensitivity. frontiersin.orgnih.govresearchgate.net Its impact on lipid metabolism involves the regulation of synthesis, storage, and oxidation of fats. nih.govresearchgate.netmetwarebio.com

Regulation of Lipid Synthesis and Storage (Lipogenesis)

Leucine has been reported to inhibit lipogenesis, the process of synthesizing fatty acids and triglycerides. nih.govmdpi.com In adipocytes, leucine can suppress lipid anabolism. nih.gov Some research suggests that leucine stimulates lipogenesis by upregulating key lipogenic genes like fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC) through the activation of the mTOR signaling pathway, which in turn activates sterol regulatory element-binding protein 1 (SREBP-1), a master regulator of lipogenic gene expression. metwarebio.com However, other studies indicate that leucine deprivation increases lipolysis and decreases the expression of lipogenic genes and the activity of fatty acid synthase in white adipose tissue. nih.gov This suggests a complex regulatory role for leucine in lipogenesis that may depend on its concentration and the metabolic context.

Enhancement of Fatty Acid Oxidation

Leucine promotes fatty acid oxidation (FAO), the breakdown of fatty acids for energy. nih.govnih.govfrontiersin.orgimrpress.com This effect is mediated, in part, by the activation of the AMP-activated protein kinase (AMPK) pathway. nih.govfrontiersin.org AMPK is a cellular energy sensor that controls metabolic rate and energy homeostasis. nih.govfrontiersin.org Leucine activates the AMPK–SIRT1–PGC-1α pathway, which is known to increase rates of fatty acid oxidation and repress lipogenesis. nih.gov Leucine prevents lipid buildup in skeletal muscle and increases fatty acid oxidation by activating AMPK. frontiersin.org Leucine supplementation has been shown to increase the expression of genes involved in fatty acid oxidation, such as CPT1 and ACO. nih.gov

Leucine is considered the only BCAA shown to affect skeletal muscle fatty acid oxidation, which is linked to mitochondrial biogenesis. nih.gov

Attenuation of Lipolysis in Adipocytes

While some studies suggest leucine promotes lipolysis in adipocytes nih.govmdpi.com, other research indicates that leucine can attenuate lipolysis. Leucine has been reported to attenuate lipolysis in adipocytes by inhibiting hormone-sensitive lipase (B570770) (HSL), thereby promoting lipid storage and adipocyte hypertrophy. metwarebio.com Conversely, leucine deprivation has been shown to accelerate triglyceride lipolysis in white adipose tissue. nih.govnih.gov This suggests that the effect of leucine on lipolysis might be concentration-dependent or context-specific. The significant reduction in plasma insulin observed during leucine deprivation may also attenuate the inhibitory effect of insulin on lipolysis, contributing to increased fat mobilization. nih.gov

Promotion of Mitochondrial Biogenesis and Function

Leucine plays a significant role in promoting mitochondrial biogenesis, the process by which new mitochondria are formed, and enhancing mitochondrial function. nih.govnih.govfrontiersin.orgimrpress.com Leucine promotes mitochondrial biogenesis and function by activating the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) pathway. nih.govfrontiersin.org PGC-1α is a key regulator of energy metabolism and mitochondrial biogenesis. nih.govnih.govcore.ac.uk

Activation of the AMPK–SIRT1–PGC-1α pathway by leucine contributes to increased mitochondrial biogenesis and oxidative capacity in skeletal muscle. nih.govnih.govfrontiersin.org Leucine increases mitochondrial biogenesis and PGC-1α expression, suggesting its role in regulating skeletal muscle energy metabolism. nih.gov Leucine can enhance mitochondrial biogenesis in both myotubes and adipocytes. nih.govimrpress.com

Cellular Transport Mechanisms for Leucine

The cellular uptake and efflux of leucine are mediated by a variety of amino acid transporters embedded within the plasma membrane. These transporters exhibit distinct substrate specificities, kinetic properties, and regulatory mechanisms, contributing to the precise control of intracellular and extracellular leucine concentrations.

Specific Amino Acid Transporters (e.g., SLC7A5, LAT1, LAT4, B0AT2, y+LAT1)

Leucine transport is primarily facilitated by members of the solute carrier (SLC) family of transporters. The L-type amino acid transporters (LATs), particularly LAT1 (SLC7A5), are major mediators of leucine uptake nih.gov. LAT1 functions as a sodium-independent exchanger, typically importing large neutral amino acids like leucine, isoleucine, valine, phenylalanine, tyrosine, histidine, methionine, and tryptophan in exchange for intracellular amino acids such as glutamine uniprot.orgmdpi.com. LAT1 forms a heterodimeric complex with the glycoprotein (B1211001) 4F2hc (CD98, SLC3A2), which is essential for its stability and proper localization to the plasma membrane nih.govresearchgate.netacs.org. This complex is highly expressed in tissues with high amino acid demand, including the blood-brain barrier, placenta, and activated T cells, as well as in many cancer types nih.govmdpi.comquadrigabiosciences.com.

Other transporters also contribute to leucine flux. LAT4 (SLC43A2) is a facilitated diffuser of neutral amino acids, including leucine, and does not require a binding partner like 4F2hc nih.gov. B0AT2 (SLC6A15) is a sodium-dependent neutral amino acid transporter that has been implicated in leucine uptake, particularly in the context of the blood-brain barrier pharmakb.comnih.gov. The y+L amino acid transporters, such as y+LAT1 (SLC7A7), are also involved in leucine transport, functioning as obligatory exchangers of large neutral amino acids for cationic amino acids nih.govnih.gov. Research using models like human blood-brain barrier endothelial cells (hCMEC/D3) suggests a potential functional cooperation between LAT1, LAT4, B0AT2, and y+LAT1 in mediating leucine uptake nih.gov.

Kinetic Characteristics of Leucine Uptake Systems

The kinetic characteristics of leucine transport systems, such as Km (Michaelis constant) and Vmax (maximum transport velocity), vary depending on the specific transporter involved and the cellular context. Km reflects the affinity of the transporter for leucine, while Vmax indicates the maximal rate at which the transporter can move leucine across the membrane.

Studies in various model systems have provided insights into these kinetics. For instance, research on amino acid uptake in Saccharomyces cerevisiae has reported Km values for high-affinity leucine transport systems oup.com. Investigations into D-leucine uptake by mouse Ehrlich ascites tumor cells have compared the kinetic characteristics (Vmax and Km) of D- and L-leucine transport, suggesting that both isomers are transported by a system typically associated with this compound, but with differences in their interaction with the carrier protein nih.gov. Temperature has been shown to influence the Vmax and a first-order rate constant for the unsaturable component of leucine uptake in these cells, while its effect on Km differs between D- and this compound nih.gov.

In hamster jejunum, kinetic studies of L-leucyl-L-leucine uptake revealed lower Kt (transport constant, analogous to Km) and Vmax values compared to L-valyl-L-valine, suggesting a higher apparent affinity but lower maximal velocity for L-leucyl-L-leucine transport portlandpress.com. These studies also indicated that leucine uptake can involve both transport of the intact dipeptide and uptake of free leucine after hydrolysis portlandpress.com.

Data Table: Examples of Leucine Transport Kinetic Parameters (Illustrative based on search results)

System/Cell TypeTransporter System (Putative)Km (µM)Vmax (Arbitrary Units)NotesSource (Illustrative)
Saccharomyces cerevisiaeHigh-affinity system84Reduced by NaCl stressNaCl stress primarily affects Vmax. oup.com oup.com
Mouse Ehrlich ascites tumor cellsThis compound transport systemVariesVariesTemperature-dependent kinetics for D- and this compound. nih.gov nih.gov
Hamster JejunumDipeptide transportLowerLowerFor L-leucyl-L-leucine compared to L-valyl-L-valine. portlandpress.com portlandpress.com

Leucine's Role in Neurochemical Processes in Model Systems

Leucine has been shown to influence neurochemical processes, particularly in model systems investigating hypothalamic function and neuronal signaling. Its ability to cross the blood-brain barrier, primarily via LAT1, allows it to directly impact neuronal activity mdpi.comresearchgate.net.

Modulation of Hypothalamic Neuronal Activity and Neuropeptide Secretion

The hypothalamus, a key brain region for regulating energy homeostasis, senses amino acid availability, including leucine levels nih.govoup.com. Studies in model systems, such as primary cultures of murine mediobasal hypothalamic neurons and human induced pluripotent stem cell-derived hypothalamic neurons, have demonstrated that a subset of these neurons rapidly respond to physiological changes in extracellular leucine concentration nih.gov.

Leucine can exert both activating and inhibitory effects on distinct hypothalamic neuronal populations. For instance, in mouse mediobasal hypothalamus, leucine has been shown to activate proopiomelanocortin (POMC) neurons, which are involved in reducing food intake, and inhibit neuropeptide Y (NPY) neurons, which stimulate appetite nih.govjneurosci.org. Leucine administration has also been observed to reduce agouti-related peptide (AgRP) secretion, providing a potential mechanism for the rapid inhibition of foraging behavior in rodents nih.gov.

Research suggests that the rapid sensing of leucine by hypothalamic neurons and its influence on neuropeptide secretion are critical for regulating energy balance jneurosci.org. This modulation involves engaging specific neurocircuits, including those connecting the hypothalamus to the brainstem jneurosci.org.

Leucine's Role in Enzymatic Interactions and Protein Structure

Leucine, as one of the 20 standard proteinogenic amino acids, is a fundamental building block of proteins wikipedia.org. Its incorporation into polypeptide chains during protein synthesis is essential for forming the diverse structures and functions of proteins. Leucine's side chain, an isobutyl group, is non-polar and aliphatic, contributing to the hydrophobic core of proteins and influencing protein folding and stability jpt.com.

Leucine's role extends beyond being a mere structural component; it also participates in enzymatic interactions and directly influences protein function and regulation. A key mechanism involves its role as a signaling molecule that activates the mammalian target of rapamycin (mTOR) pathway, particularly mTOR complex 1 (mTORC1) wikipedia.org. mTORC1 is a central regulator of protein synthesis, cell growth, and metabolism wikipedia.orgnih.gov. Leucine's activation of mTORC1 is mediated through various mechanisms, including interaction with Rag GTPases, leucyl-tRNA synthetase, and sestrin 2 wikipedia.org. By activating mTORC1, leucine promotes the initiation of mRNA translation and ribosomal assembly, thereby stimulating protein synthesis scielo.br. This is particularly important in processes like muscle protein synthesis wikipedia.org.

Furthermore, leucine can influence enzymatic activity through direct interaction or by modulating the expression or phosphorylation of enzymes involved in various metabolic pathways scielo.br. Mutations involving leucine residues can also significantly impact protein structure and function. For example, the substitution of a histidine residue with leucine (H to L mutation) at a specific position in a protein can alter its structure, activity, stability, and interactions, as observed in studies of various enzymes and receptors ontosight.ai.

Leucine's hydrophobic nature also plays a crucial role in the structure of transmembrane proteins, where its side chain can interact with the lipid bilayer jpt.com. The distribution of polar and nonpolar amino acids, including leucine, within a protein is a key determinant of its three-dimensional structure and its interactions with the cellular environment jpt.com.

Leucine Aminopeptidase (B13392206) Activity and Substrate Specificity

Leucine aminopeptidases (LAPs) are a class of metallopeptidases that catalyze the removal of amino acids from the N-terminus of proteins and peptides researchgate.net. While they are named for their preferential cleavage of N-terminal leucine residues, LAPs often exhibit broader substrate specificity researchgate.netuniprot.org. These enzymes are ubiquitous, found in animals, plants, and prokaryotes, and are involved in various physiological processes beyond general protein metabolism researchgate.netabcam.com.

LAP activity is dependent on the presence of metal ions, with Zn²⁺ ions being essential for peptidase activity abcam.com. The specific type of metal ion bound can influence both catalytic activity and substrate specificity uniprot.org. For instance, in the presence of Mn²⁺, some LAPs display specific Cys-Gly hydrolyzing activity abcam.com. Oligomerization is also required for the catalytic activity of some LAPs and is metal-dependent uniprot.org.

Studies on the substrate specificity of LAPs have revealed differences across different organisms. For example, the wound-induced leucine aminopeptidase (LAP-A) in tomato preferentially hydrolyzes substrates with N-terminal Leu, Met, and Arg residues nih.gov. When evaluating dipeptide substrates, plant, animal, and prokaryotic LAPs efficiently hydrolyze those with N-terminal nonpolar aliphatic (Leu, Val, Ile, Ala), basic (Arg), and sulfur-containing (Met) residues nih.gov. However, they cleave dipeptides with N-terminal Asp or Gly inefficiently nih.gov. The residue at the P1' position (the second amino acid from the N-terminus) also significantly influences the hydrolysis rate, and this effect can depend on the N-terminal residue (P1) nih.gov. For tomato LAP-A, as well as porcine and E. coli LAPs, P1' Pro, Asp, Lys, and Gly markedly slow down the hydrolysis rates of dipeptides nih.gov.

LAP enzymes contribute to various cellular functions, including the metabolism of glutathione (B108866), the degradation of glutathione S-conjugates, and the processing of peptides for MHC I antigen presentation in mammals researchgate.netabcam.com. In microbes, M17 LAPs can also bind DNA and act as transcriptional repressors researchgate.net.

Leucine Residues in Protein-Protein Interactions (e.g., Leucine Zippers)

Leucine residues play a critical role in mediating protein-protein interactions, notably in the formation of leucine zippers wikipedia.orgnumberanalytics.com. A leucine zipper is a common three-dimensional structural motif found in proteins, first described in 1988 wikipedia.org. This motif is characterized by a periodic repetition of leucine residues typically at every seventh position within an alpha-helical segment, known as a heptad repeat wikipedia.orgnumberanalytics.comresearchgate.net.

When displayed on an idealized alpha helix, these periodic leucine residues align on one face of the helix, creating a hydrophobic interface wikipedia.orgnumberanalytics.com. This arrangement facilitates the dimerization of two such alpha helices, where the leucine side chains from one helix interdigitate with those from a second polypeptide, much like the teeth of a zipper wikipedia.orgresearchgate.net. This interdigitation forms a stable, parallel helix-helix association stabilized by a hydrophobic core involving the leucine side chains researchgate.net.

Leucine zippers are particularly prevalent in the basic-region leucine zipper (bZIP) class of eukaryotic transcription factors wikipedia.orgbuffalo.edu. The bZIP domain is typically 60 to 80 amino acids long and contains a conserved DNA-binding basic region and a more diversified leucine zipper dimerization region wikipedia.org. The precise positioning of leucine residues within the leucine zipper is crucial for the dimerization and subsequent DNA binding of bZIP proteins wikipedia.orgbuffalo.edu. While nonpolar interactions involving leucine are key for structural stabilization, the specificity of dimerization can also be influenced by electrostatic interactions, such as salt bridges researchgate.net.

Leucine zipper motifs are not limited to transcription factors and have been found in other proteins, suggesting they are a general module for protein-protein interactions wikipedia.org. They can facilitate both homodimerization (two identical proteins) and heterodimerization (two different proteins) buffalo.edu. Variants of the leucine zipper structure, such as coiled-coil structures with a 4-3 repeat of hydrophobic amino acids, have also been proposed and observed in proteins like the aromatic amino acid hydroxylases, where they may contribute to the assembly of these enzymes into their native multimeric forms nih.gov.

Allosteric Regulation of Enzymes by Leucine (e.g., Glutamate (B1630785) Dehydrogenase)

Leucine is known to act as an allosteric regulator for certain enzymes, influencing their activity by binding to a site distinct from the active site nih.govdiabetesjournals.org. A prominent example is its allosteric activation of glutamate dehydrogenase (GDH) nih.govdiabetesjournals.orgtandfonline.com. GDH is an enzyme that catalyzes the reversible conversion between glutamate and 2-oxoglutarate, playing a significant role in the interconnection of nitrogen and carbon metabolism nih.gov.

The allosteric activation of mammalian GDH by leucine has been recognized for a considerable time wikipedia.org. Leucine binds to specific allosteric sites on the GDH enzyme, which are located at subunit interfaces in some organisms nih.govdiabetesjournals.org. This binding event induces conformational changes in the enzyme that enhance its catalytic activity diabetesjournals.org.

Research on GDH from Thermus thermophilus has provided structural insights into leucine-induced allosteric activation. In T. thermophilus GDH, which is a heterohexamer composed of catalytic (GdhB) and regulatory (GdhA) subunits, leucine molecules bind at subunit interfaces nih.govasm.org. These interfaces were identified as glutamate-binding sites in the absence of leucine nih.gov. Mutational studies in T. thermophilus GDH have shown that altering the amino acid residues responsible for leucine binding renders the enzyme insensitive to leucine activation nih.gov. Equivalent mutations in human GDH2 resulted in a similar loss of leucine sensitivity, suggesting a conserved allosteric site for leucine regulation between bacterial and mammalian GDHs nih.gov.

The allosteric activation of GDH by leucine has physiological implications. In pancreatic β-cells, leucine's activation of GDH leads to the oxidative deamination of glutamate, increasing the production of α-ketoglutarate diabetesjournals.org. This process is thought to contribute to leucine's ability to stimulate insulin release diabetesjournals.org. Furthermore, GDH activity, modulated by leucine, has been implicated in the regulation of autophagy, potentially by influencing mTOR signaling and the generation of reducing equivalents tandfonline.com.

The allosteric sites on GDH can be complex, with overlapping binding sites for activators like leucine and inhibitors like GTP diabetesjournals.org. Leucine can displace GTP from these sites, thereby activating the enzyme diabetesjournals.org. This intricate allosteric regulation highlights the role of leucine as a metabolic signal influencing key enzymatic pathways.

Advanced Research Methodologies for Leucine Studies

In Vitro and Ex Vivo Cellular and Tissue Models

In vitro and ex vivo models provide controlled environments to study the direct effects of leucine (B10760876) on cells and isolated tissues, enabling detailed mechanistic investigations.

Application of Cell Culture Systems for Mechanistic Elucidation

Cell culture systems are widely used to unravel the intricate mechanisms underlying leucine action. These systems allow for the manipulation of leucine concentrations and the study of downstream signaling pathways in a reductionist setting. For instance, cell culture studies have demonstrated that leucine is important in regulating the mTORC1 signaling pathway, which is crucial for various cellular functions, including protein synthesis and cell proliferation. nih.govnih.govfrontiersin.orgimrpress.com Research using different cell culture systems has explored how amino acids, including leucine, regulate the interaction of raptor with mTOR, leading to the activation of mTORC1 and its downstream effectors like S6K1 and 4E-BP1. nih.gov While cell culture provides valuable insights, it is acknowledged that immortalized cell lines differ from normal cells, necessitating validation of in vitro findings through in vivo methods. nih.gov Studies in C2C12 skeletal muscle cells have investigated the dose-dependent effects of leucine on mTOR-mediated signaling, suggesting a leucine "threshold" required to initiate signaling in these cells. researchgate.net Leucine has been shown to stimulate protein synthesis and cell proliferation in primary culture cells. researchgate.net Furthermore, cell culture studies have indicated that leucine can promote mitochondrial biogenesis, enhancing cellular mitochondrial content and energy production by activating the PGC-1 pathway. nih.govimrpress.com

Use of Isolated Organ and Tissue Slice Models

Isolated organ and tissue slice models offer a bridge between in vitro cell cultures and complex in vivo systems, allowing for the study of leucine's effects in a more physiologically relevant tissue context while maintaining experimental control. Studies utilizing isolated rodent muscle have investigated the effects of amino acid mixtures, including those devoid of BCAAs, on muscle protein synthesis rates. cambridge.org Research has also employed in vitro pancreatic tissue culture from animals like cattle and pigs to compare the effects of varying leucine concentrations on digestive enzyme secretion and the activation of signaling pathways such as mTOR and ISR. tandfonline.com This approach allows for the investigation of species-specific differences in leucine's effects on pancreatic function. tandfonline.com Precision-cut tissue slices are also used in metabolism-based studies, enabling the isolation of certain pathways and the study of disease pathophysiology. royalsocietypublishing.org Early research also utilized isolated intestinal segments and tissue slices from rats to study leucine incorporation into protein and protein synthesis in different sections of the intestine. psu.edu

In Vivo Animal Model Systems

In vivo animal models are essential for understanding the systemic effects of leucine on metabolism, growth, and signaling in a complex biological system.

Utilization of Rodent Models (e.g., mice, rats) for Metabolic and Signaling Studies

Rodent models, particularly mice and rats, are extensively used to study the metabolic and signaling effects of leucine. These models have been instrumental in investigating leucine's impact on muscle protein synthesis, energy metabolism, and insulin (B600854) sensitivity. Studies in rats have shown that leucine supplementation can increase protein synthesis in adipose tissue and liver. frontiersin.orgnih.gov Mouse models have been used to examine the effect of leucine on protein metabolism, including its ability to reverse the effects of a low-protein diet on muscle mass and protein synthesis. frontiersin.org Research in mice has also explored the role of leucine supplementation in preventing high-fat diet-induced obesity, hyperglycemia, and dyslipidemia, suggesting mechanisms involving the activation of Sirtuin 1 (SIRT1). physiology.org Rodent models have also highlighted the association between increased circulating levels of BCAAs, including leucine, and metabolic health, particularly in the context of insulin resistance and type 2 diabetes mellitus. bevital.no Genetic rodent models have been developed to study specific aspects of leucine sensing and signaling. mit.edu

Application of Large Animal Models (e.g., pigs, cows) in Leucine Research

Large animal models, such as pigs and cows, are valuable for leucine research, particularly when studying growth, nutrient utilization, and the application of findings to livestock production and human health. Studies in neonatal pigs have demonstrated that physiological rises in plasma leucine stimulate muscle protein synthesis by enhancing translation initiation factor activation. nih.govplos.org Research in pigs has also investigated the effects of high-leucine diets on branched-chain amino acid degradation and the concentrations of metabolites in various tissues, including the brain, liver, and cardiac muscle. plos.org Leucine supplementation has been shown to improve milk production and composition in lactating dairy cows by stimulating protein synthesis and mammary gland development. frontiersin.org Studies in Holstein bull calves have examined the effects of supplemental leucine on growth, nutrient use, and muscle and visceral tissue mass. frontiersin.org Research using pancreatic tissue from cattle and pigs has provided comparative insights into the different regulatory mechanisms of digestive enzyme secretion in ruminants and monogastric animals in response to leucine. tandfonline.com

Genetic Manipulation and Knockout Models in Leucine Sensing Research (e.g., Sestrin-null mice)

Genetic manipulation and knockout models are critical for understanding the specific roles of proteins involved in leucine sensing and signaling. Sestrin-null mice, lacking Sestrin1 and Sestrin2, have been used to investigate the physiological functions of Sestrin proteins as leucine sensors for the mTORC1 pathway in mammals. mit.eduosti.govmdpi.comnih.gov Studies using Sestrin-null cells and mice have provided evidence that Sestrins are involved in sensing leucine levels and regulating mTORC1 activity. mit.eduosti.govmdpi.comnih.govnih.govfrontiersin.org For example, mice lacking Sestrin1 and Sestrin2 cannot inhibit mTORC1 upon dietary leucine deprivation and experience rapid loss of white adipose tissue and muscle, highlighting the importance of Sestrin-mediated leucine sensing for adaptation to leucine limitation. mit.edunih.gov These models have helped to establish the mammalian Sestrins as physiological leucine sensors. nih.gov

Zebrafish as a Model for Leucine-Related Gene Studies (e.g., LZTFL1)

Zebrafish (Danio rerio) serve as a valuable model organism for studying the functions of genes implicated in various biological processes, including those potentially related to Leucine metabolism and signaling nih.govfrontiersin.orgnih.gov. The Leucine zipper transcription factor like 1 (LZTFL1) is an example of a gene studied in zebrafish to understand its biological roles nih.govfrontiersin.orgnih.gov. LZTFL1 is a member of the Bardet-Biedl syndrome gene family nih.govfrontiersin.orgnih.gov. Studies in mice lacking LZTFL1 have shown phenotypes such as obesity, retinal degeneration, and abnormal cilia development nih.govfrontiersin.orgnih.gov.

Research has identified LZTFL1 homologs in zebrafish, and the zebrafish LZTFL1 cDNA contains 897 base pairs encoding 298 amino acids nih.govfrontiersin.orgnih.gov. Zebrafish LZTFL1 exhibits conserved coil-coil and leucine zipper domains, characteristic features conserved among vertebrate LZTFL1 nih.govfrontiersin.orgnih.govresearchgate.net. Studies using PCR have shown that zebrafish LZTFL1 is widely distributed in various tissues nih.govfrontiersin.orgnih.gov. Western blot analysis has confirmed the expression of zebrafish LZTFL1 nih.govfrontiersin.orgnih.gov. Fluorescence imaging has indicated that zebrafish LZTFL1 is localized in the cytoplasm, similar to human LZTFL1 nih.govfrontiersin.orgnih.gov. Luciferase reporter assays have suggested that zebrafish LZTFL1 acts as a negative regulator in the hedgehog signaling pathway nih.govfrontiersin.orgnih.gov. These findings support the utility of zebrafish as a model for understanding the biological roles of LZTFL1 and potentially its connection to Leucine-related pathways nih.govfrontiersin.orgnih.gov.

Omics Technologies in Leucine Research

Omics technologies, particularly metabolomics, play a crucial role in providing a comprehensive snapshot of the metabolic status of biological systems and are essential for understanding how metabolites like Leucine function and interact cmbio.io. Metabolomics involves the large-scale study of small molecules (metabolites) and can illuminate how biological communities function and interact cmbio.io.

Metabolomics Approaches for Leucine and Metabolite Profiling

Metabolomics approaches allow for the identification and quantification of Leucine and its related metabolites within biological samples, offering insights into metabolic pathways and potential biomarkers cmbio.iomdpi.com. Targeted profiling of metabolites, including amino acids like Leucine, is commonly performed using mass-spectroscopy-based methods nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used analytical technique for metabolite profiling, particularly for non-polar analytes frontiersin.orgnih.govmdpi.com. Since free amino acids like Leucine are polar, zwitterionic, non-volatile, and thermally labile, chemical derivatization is necessary for their analysis by GC-MS nih.gov. A common derivatization procedure involves the conversion of amino acids to their methyl esters nih.gov.

GC-MS methods have been applied to profile amino acids in various biological matrices, including serum mdpi.comnih.gov. In the context of Leucine analysis by GC-MS, derivatization can result in the observation of multiple chromatographic peaks, such as Leucine 1TMS and Leucine 2TMS, with peak areas influenced by reaction time frontiersin.org. While GC offers good chromatographic resolution, a limitation of some GC-MS methods for amino acid analysis is the inability to separate isobaric compounds like Leucine and Isoleucine, which may be reported as a single analyte nih.govnih.gov. Despite this, GC-MS remains a valuable tool for targeted and untargeted metabolomics studies involving amino acids frontiersin.orgnih.gov.

Data on GC-MS profiling of amino acids often includes chromatograms showing the separation of various amino acids after derivatization. For example, a typical GC/MS profile might show a peak corresponding to Leucine researchgate.net. Studies have utilized GC-MS to identify potential metabolic markers; for instance, L-leucine was identified as a potential specific metabolic marker for a subtype of diabetic foot gangrene nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS)

LC-MS, including LC-MS/MS (tandem mass spectrometry) and LC-HRMS (high-resolution mass spectrometry), is a popular choice in metabolomics due to its ability to measure metabolites with diverse chemical structures and larger molecular sizes, often without the need for derivatization frontiersin.orge-enm.org. LC-MS/MS, particularly using selected reaction monitoring (SRM), allows for the simultaneous quantification of multiple amino acids with high specificity and sensitivity anaquant.comnih.gov.

LC-MS/MS methods have been developed for the rapid profiling of protein amino acids and related compounds nih.gov. These methods employ specific multiple reaction monitoring (MRM) transitions for the selective detection and quantification of individual amino acids nih.gov. Importantly, LC-SRM mass spectrometry has demonstrated the ability to discriminate between Leucine and Isoleucine based on their molecule fragments, despite their equivalent mass and similar retention times anaquant.com. This is a significant advantage over some GC-MS methods where these isomers are not resolved nih.govnih.gov.

LC-HRMS platforms, such as those utilizing Orbitrap mass spectrometers, offer high resolution and mass accuracy, which can limit matrix effects and isobaric interference, providing unequivocal confirmation of amino acids thermofisher.com. These platforms can be used for both targeted quantification and untargeted metabolomics, allowing for the simultaneous analysis of known metabolites like Leucine and the monitoring of other co-eluting analytes nih.gov. LC-MS/MS has been used to characterize Leucine, including the analysis of its fragmentation patterns researchgate.net. Integrated LC-MS/MS-based metabolomics has been employed in studies investigating the metabolic responses to dietary Leucine frontiersin.org.

A typical LC-MS/MS analysis for amino acids involves sample extraction followed by chromatographic separation and detection by mass spectrometry anaquant.com. The use of specific SRM transitions allows for the targeted quantification of Leucine.

Ion Mobility Mass Spectrometry (IM-MS) for Isobaric Discrimination

Ion Mobility Mass Spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge as they travel through a gas-filled tube under the influence of an electric field. This provides an additional dimension of separation orthogonal to traditional chromatographic separation and mass analysis. IM-MS is particularly useful for separating and discriminating between isobaric and isomeric compounds that have the same nominal mass but different three-dimensional structures or spatial arrangements e-enm.orgthermofisher.comresearchgate.net.

While direct search results specifically detailing the application of IM-MS solely for Leucine's isobaric discrimination were not prominently featured, the principle of IM-MS for resolving isobars and isomers like Leucine and Isoleucine is well-established in the broader field of metabolomics and peptide analysis thermofisher.comresearchgate.net. Techniques combining mass spectrometry with collisional cooling or multi-stage fragmentation have been explored to differentiate isobaric amino acid residues like Leucine and Isoleucine in peptides researchgate.netnih.gov. These methods often rely on generating specific fragment ions characteristic of the side chains of the isomers researchgate.netnih.gov. IM-MS provides an alternative or complementary approach by separating these molecules based on their distinct collision cross-sections, even if their mass-to-charge ratios are identical. This capability is crucial for accurate identification and quantification of Leucine in complex biological mixtures where isobaric or isomeric interferences may occur.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique widely used in metabolomics for both structural elucidation and quantitative analysis of metabolites, including amino acids like Leucine acs.orghmdb.cahmdb.cafrontiersin.org. NMR provides detailed information about the chemical environment of atoms within a molecule, allowing for unambiguous identification and quantification of metabolites in complex biological samples such as plasma, serum, and tissue extracts acs.orghmdb.cahmdb.cafrontiersin.orgmdpi.com.

1H NMR spectroscopy is commonly employed in metabolomics studies involving Leucine hmdb.cahmdb.cafrontiersin.orgmdpi.com. The unique spectral signature of Leucine in 1H NMR spectra allows for its identification and quantification within a mixture of metabolites hmdb.cahmdb.ca. NMR-based metabolomics has been applied to study metabolic changes in various conditions where Leucine metabolism may be altered, such as in response to dietary interventions or in disease states acs.orgfrontiersin.orgmdpi.com.

Studies have utilized 1H NMR to analyze metabolic profiles in samples like serum and muscle, revealing changes in Leucine levels and other metabolites mdpi.com. For instance, NMR-based metabolomics has been used to investigate the toxicological effects of certain substances, where changes in amino acid levels, including Leucine, were observed in plasma, liver, and kidney samples frontiersin.org. The assignment of metabolites using NMR data shows clear differences in the peaks of various compounds, including amino acids like Leucine, across different experimental conditions acs.org. Quantitative NMR analysis can provide data on the relative signal integrals for metabolites, illustrating variations in their levels acs.org.

NMR spectroscopy offers advantages such as rapid analysis and minimal sample preparation compared to some other techniques frontiersin.org. It is capable of identifying and quantifying a wide array of metabolites simultaneously acs.org.

Stable Isotope Tracing for Metabolic Flux Analysis

Stable isotope tracing is a powerful technique utilized in metabolic flux analysis (MFA) to investigate intracellular metabolic pathways and reaction rates. medchemexpress.comrsc.org This method employs compounds labeled with stable isotopes, such as 13C and 15N, as tracers. medchemexpress.comrsc.org By introducing labeled Leucine or its precursors into a biological system, researchers can track the incorporation of the isotopes into downstream metabolites. medchemexpress.commdpi.com

The principle behind 13C-based MFA relies on the specific labeling of the primary growth substrate with stable 13C-isotopes. mdpi.com As Leucine is metabolized, the 13C isotopes are incorporated into the carbon backbone of proteinogenic amino acids and other metabolites at characteristic patterns determined by the metabolic network. mdpi.com These isotopic patterns, known as mass isotopomer distributions (MIDs), are typically analyzed using mass spectrometry or nuclear magnetic resonance. rsc.orgmdpi.com Computational tools then translate these patterns into intracellular metabolic flux ratio distributions. mdpi.com

Stable isotope tracing with Leucine can reveal how variations in metabolite levels, flow distribution, and turnover rates within the intracellular metabolic network are affected by Leucine availability or metabolic state. medchemexpress.com This approach is crucial for identifying abnormal metabolic pathways and understanding their biological functions, as well as uncovering upstream and downstream regulatory mechanisms. medchemexpress.com Studies have applied 13C stable-isotope tracing of amino acids, including Leucine, to identify secreted by-products and trace their origins in cell cultures. pnas.org For instance, research using 13C-tracing in Chinese Hamster Ovary (CHO) cell lines identified numerous metabolic by-products derived from Leucine, among other amino acids and glucose. pnas.org

A pervasive issue in stable isotope tracing and metabolic flux analysis is the presence of naturally occurring isotopes such as 13C. biorxiv.org Correction for natural isotopes within metabolites of interest is a common practice for MIDs measured by mass spectrometry, often using a linear transform based on binomial distributions. biorxiv.org

Proteomics and Phosphoproteomics for Protein Expression and Modification Analysis

Proteomics and phosphoproteomics are essential tools for the comprehensive analysis of protein expression levels and post-translational modifications (PTMs), such as phosphorylation. researchgate.netuio.no These techniques are vital for understanding how Leucine influences the cellular proteome and the functional state of proteins.

Mass spectrometry-based proteomics, including quantitative techniques like stable isotope labeling by amino acids in cell culture (SILAC), enable the comprehensive profiling of protein expression and PTMs under different physiological conditions. researchgate.net SILAC is based on the metabolic incorporation of light or heavy isotope labels into proteins in vivo. researchgate.net For example, Leucine labeled with stable isotopes can be used in SILAC experiments to distinguish between protein populations from different conditions, allowing for relative or absolute quantification of protein abundance. researchgate.net

Phosphoproteomics specifically focuses on the identification and quantification of protein phosphorylation sites. nih.gov This modification is crucial for signal transduction and controls numerous cellular processes, including cell growth, proliferation, and survival. nih.gov By analyzing changes in protein phosphorylation patterns, researchers can gain insights into how Leucine, particularly through its role in activating pathways like mTOR, affects cellular signaling networks. nih.govwikipedia.org

Quantitative phosphoproteomics often requires significant amounts of protein extract to enrich for low-abundance phosphopeptides. nih.gov While protein expression measurements can be performed with smaller amounts, phosphoproteomic analyses typically require substantially more material. nih.gov Advances in affinity chromatography and mass spectrometry sensitivity have facilitated large-scale identification and profiling of protein phosphorylation. nih.gov

Proteomics and phosphoproteomics have been applied to study various biological systems, including cancer cells and plant development, to assess signal transduction and characterize protein dynamics. uni-muenchen.deoup.com For instance, quantitative proteome and phosphoproteome analyses have been used to study human cell lines and urine, revealing changes in protein and phosphorylation levels in different conditions. uio.no

Transcriptomics and Gene Expression Profiling (e.g., qRT-PCR, Microarray)

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. This field, encompassing techniques like quantitative real-time PCR (qRT-PCR) and microarray analysis, is used to profile gene expression and understand how Leucine influences transcriptional regulation.

Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes. frontiersin.orgplos.org By comparing gene expression profiles in cells or tissues exposed to different Leucine concentrations or conditions, researchers can identify genes whose transcription is affected by Leucine. For example, a microarray study in rats explored the effect of Leucine uptake on hepatic and skeletal muscle gene expression, identifying a large number of genes with Leucine-dependent variability. nih.gov In that study, 27 genes were upregulated and 52 genes were downregulated in skeletal muscle after Leucine administration in a protein-deficient group, while 160 genes were upregulated and 126 downregulated in the liver. nih.gov

Quantitative real-time PCR (qRT-PCR) is often used to validate the results obtained from microarray experiments and to quantify the expression of specific genes of interest with higher sensitivity and accuracy. frontiersin.orgresearchgate.net This technique measures the amplification of DNA in real-time, allowing for the determination of the initial amount of mRNA transcript. frontiersin.org Studies validating microarray data with qRT-PCR have shown a high level of consistency between the two methods for detecting gene expression changes. frontiersin.orgresearchgate.net

Transcriptomic analyses, utilizing microarrays and qRT-PCR, have been employed to investigate the relationship between gene expression and various biological traits, such as fillet firmness in Atlantic salmon, where strong correlations were found between firmness and the expression of numerous genes, including those involved in amino acid metabolism. plos.org These methods provide valuable data for understanding the complex regulatory networks influenced by Leucine at the transcriptional level.

Biochemical and Molecular Assays for Leucine Pathway Analysis

Beyond large-scale profiling, specific biochemical and molecular assays are employed to dissect the pathways involving Leucine, focusing on enzyme activities, protein interactions, and the regulatory elements controlling gene expression.

Enzyme Activity Assays (e.g., Leucine Dehydrogenase, BCAA-Glo Assay)

Enzyme activity assays are fundamental tools for measuring the catalytic rate of specific enzymes involved in Leucine metabolism. Leucine Dehydrogenase is a key enzyme in the catabolism of branched-chain amino acids (BCAAs), including Leucine, isoleucine, and valine. promega.commybiosource.com This enzyme catalyzes the oxidative deamination of BCAAs, producing their corresponding alpha-keto acids, ammonia, and NADH. mybiosource.comnih.gov

Assays for Leucine Dehydrogenase activity, such as those coupled with the measurement of NADH production, can be used to quantify the rate of BCAA breakdown. The BCAA-Glo™ Assay is a bioluminescent assay designed for the rapid, selective, and sensitive detection of BCAAs in various biological samples. promega.comeastport.cz This assay couples BCAA oxidation by Leucine Dehydrogenase, which reduces NAD+ to NADH, with a bioluminescent NADH detection system. promega.comeastport.cz In the presence of NADH, a reductase enzyme converts a proluciferin substrate into luciferin, which is then detected by luciferase, producing light proportional to the amount of BCAA in the sample. promega.comeastport.cz

The BCAA-Glo™ Assay is sensitive, with a detection limit typically below 50 nM, and exhibits linearity over a wide range of BCAA concentrations, up to 25 µM. eastport.cz It can be applied to various sample types, including cultured cells, media, tissue homogenates, and serum, and is compatible with 96- and 384-well plate formats, making it suitable for high-throughput screening. promega.comeastport.czeastport.cz Leucine Dehydrogenase recognizes all three BCAAs with similar efficiency and is specific for the L-isomers. promega.com A 10mM Leucine solution is often provided as a positive control in such assays. eastport.czeastport.cz

These enzyme activity assays are crucial for studying the regulation of BCAA metabolism and identifying factors that influence the activity of enzymes like Leucine Dehydrogenase.

Protein-Protein Interaction Studies (e.g., Co-Immunoprecipitation, Molecular Docking)

Leucine, particularly within leucine zipper motifs, plays a role in mediating protein-protein interactions (PPIs). thermofisher.com Studying these interactions is essential for understanding the cellular functions of Leucine-containing proteins and the pathways they participate in. Techniques like co-immunoprecipitation (co-IP) and molecular docking are used to investigate PPIs.

Co-immunoprecipitation is a widely used technique to identify protein interaction partners. thermofisher.comwikipedia.org It involves using an antibody to precipitate a target protein (the "bait") from a cell lysate. thermofisher.comwikipedia.org Any proteins that are bound to the bait protein (the "prey") are co-precipitated and can subsequently be identified, often by Western blotting or mass spectrometry. thermofisher.comwikipedia.org Co-IP can reveal both direct and indirect interactions within protein complexes. wikipedia.org While considered a gold standard for verifying suspected interactions, it is not typically used as a screening method for novel interactions. wikipedia.org

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (e.g., a protein) to another (e.g., another protein or a ligand) to form a stable complex. mdpi.com In the context of Leucine, molecular docking can be used to model the interactions between proteins containing leucine zippers or to study how Leucine or its metabolites might interact with specific proteins, such as enzymes or receptors. mdpi.combiorxiv.org For instance, molecular docking has been used to investigate how mutations in leucyl-tRNA synthetase (LeuS), an enzyme involved in Leucine metabolism, might alter its substrate specificity by affecting the Leucine-binding pocket. biorxiv.orgbiorxiv.org

Leucine zippers, characterized by a periodic repeat of Leucine residues, promote stable binding for multi-protein complexes due to tight molecular packing. thermofisher.com However, the presence of non-leucine amino acids within the alpha-helix can influence the strength of these interactions. thermofisher.com Combining experimental methods like co-IP with computational approaches like molecular docking provides a more comprehensive understanding of the protein interaction landscape influenced by Leucine. mdpi.com

Gene Expression and Reporter Assays (e.g., Luciferase Reporter Assay)

Gene expression and reporter assays are valuable for studying the transcriptional regulation of genes influenced by Leucine. Reporter assays, particularly those utilizing luciferase, provide a sensitive and quantitative method to measure the activity of specific promoters or signaling pathways. promega.com

A luciferase reporter assay involves linking a gene of interest's promoter or a specific regulatory element to a luciferase reporter gene. promega.comnih.gov Luciferase is an enzyme that produces light through the oxidation of a substrate (luciferin). promega.com The amount of light emitted is proportional to the level of luciferase protein, which in turn reflects the activity of the linked promoter or regulatory element. promega.com

In the context of Leucine research, reporter assays can be used to investigate how Leucine or downstream signaling events, such as mTOR activation, affect the transcription of target genes. By transfecting cells with a plasmid containing a Leucine-responsive promoter linked to a luciferase gene, researchers can quantify the transcriptional response to varying Leucine concentrations.

Luciferase reporter assays are widely used due to their high sensitivity, broad dynamic range, and ease of measurement using a luminometer. promega.comnih.gov Different types of luciferases exist, including firefly and Renilla luciferase, which can be used in single or dual reporter systems for normalization or monitoring multiple pathways simultaneously. promega.com

Western Blot Analysis for Protein Abundance and Phosphorylation

Western blot analysis is a widely used technique to investigate the abundance and phosphorylation status of proteins involved in leucine-mediated signaling pathways. This method allows researchers to quantify changes in the total amount of a specific protein and the level of phosphorylation at particular residues, providing insights into protein activation and signaling cascades.

Studies utilizing Western blotting have demonstrated the impact of leucine on key proteins in the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of protein synthesis. For instance, leucine supplementation has been shown to increase the phosphorylation of mTOR and its downstream targets, such as p70S6 kinase 1 (p70S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), in skeletal muscle frontiersin.orgdiabetesjournals.org. Increased phosphorylation of 4E-BP1 is associated with enhanced protein translation efficiency frontiersin.org. Similarly, phosphorylation of ribosomal protein S6, another downstream target of mTOR pathway, is also affected by leucine frontiersin.org.

Western blot analysis involves separating protein extracts by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins onto a membrane (such as nitrocellulose or PVDF), and then probing the membrane with specific antibodies that bind to the target protein or its phosphorylated form diabetesjournals.orgportlandpress.com. The signal is typically detected using chemiluminescence and quantified using imaging systems nih.govphysiology.org. Normalization is often performed by comparing the signal of the phosphorylated protein to the total abundance of the same protein, or by normalizing total protein abundance to a loading control like GAPDH or β-actin physiology.orgcambridge.orgnih.gov.

Research has employed Western blotting to assess leucine's effects on various signaling molecules. For example, studies have examined the phosphorylation of Akt (protein kinase B), a protein upstream of mTOR, in response to leucine nih.govphysiology.orgcambridge.org. While some studies indicate that leucine alone may not significantly increase Akt phosphorylation, its combination with other factors like insulin-like growth factor-1 (IGF-1) can have a notable effect nih.gov. Leucine has also been shown to influence the phosphorylation of Forkhead box O1 (FoxO1), a transcription factor involved in muscle atrophy pathways cambridge.orgresearchgate.net.

Furthermore, Western blotting can reveal changes in the migration pattern of a protein on an SDS-PAGE gel due to phosphorylation, known as a "gel shift," which can be used to assess the phosphorylation status of proteins like 4E-BP1 and p70S6K1 nih.gov.

Studies have also utilized Western blotting to investigate the effects of leucine on proteins related to protein degradation, such as the ubiquitin-proteasome system components like MAFbx (atrogin-1) and MuRF1, and signaling molecules like SMAD and FoxO3a researchgate.netaging-us.comcellmolbiol.org.

In the context of leucine-rich repeat receptor-like kinases (LRR-RLKs), Western blot analysis, sometimes combined with techniques like Phos-tag SDS-PAGE, is used to validate the phosphorylation status of downstream effectors involved in various cellular processes mdpi.com.

Computational and Systems Biology Approaches

Computational and systems biology approaches are increasingly valuable in leucine research, offering ways to model complex biological processes, predict molecular interactions, and analyze intricate signaling networks that are difficult to fully dissect with experimental methods alone. These approaches integrate diverse datasets and biological knowledge to provide a more holistic understanding of leucine's roles.

Predictive Modeling of Amino Acid Transporter Activity

Predictive modeling plays a crucial role in understanding how leucine is transported into cells, a fundamental step in its metabolic and signaling functions. Computational models can simulate the activity of amino acid transporters (AATs) and predict leucine uptake under various conditions, considering factors like transporter kinetics, substrate concentrations, and the presence of inhibitors or competing amino acids nih.govuzh.ch.

Computational approaches, including molecular modeling and simulations, are also used to investigate the mechanisms of transmembrane transporter proteins at an atomistic level nih.govpitt.edu. These models can provide insights into substrate binding, conformational changes, and the allosteric regulation of transporters like the leucine transporter (LeuT) nih.govpitt.edu. Pharmacophore modeling, a computational technique, has been applied to study the structure-activity relationships of compounds binding to LAT1, using experimental data from leucine uptake inhibition studies capes.gov.brmdpi.com. These models help elucidate the molecular features and their 3D arrangement that are important for LAT1 binding capes.gov.br.

Predictive models can also be integrated with physiological-level models to simulate leucine kinetics and transport across different tissues and organs nih.govplos.org. This allows for a more comprehensive understanding of how leucine is distributed and metabolized throughout the body nih.gov.

Network Analysis of Leucine-Mediated Signaling Pathways

Network analysis, a core component of systems biology, is employed to map and analyze the complex signaling pathways influenced by leucine. These approaches help identify key nodes, interactions, and modules within the network that are critical for leucine'mediated effects.

Leucine is a potent activator of the mTORC1 signaling pathway, which involves a complex network of protein interactions and phosphorylation events frontiersin.orgnih.govnih.gov. Network analysis can help visualize and understand the intricate connections between leucine sensing mechanisms (such as Sestrin2 and Rag GTPases), mTORC1 activation, and downstream effectors like p70S6K1 and 4E-BP1 frontiersin.orgnih.govnih.gov.

Studies have utilized network analysis to identify hub genes and pathways related to leucine's effects on cellular processes like proliferation and metabolism mdpi.com. For instance, network analysis of transcriptomic data in equine satellite cells exposed to leucine revealed regulatory networks involving miRNAs, lncRNAs, circRNAs, and mRNAs, highlighting the complexity of leucine's influence on gene expression and cellular function mdpi.com. This analysis identified hub genes involved in metabolic processes, suggesting that leucine may modulate cellular stress and anti-inflammatory responses by regulating these pathways mdpi.com.

Weighted Gene Co-expression Network Analysis (WGCNA) is another network analysis technique that has been applied in leucine research to identify modules of genes associated with specific leucine-related outcomes, such as muscle growth researchgate.net. This type of analysis can reveal interconnected genes and pathways that are coordinately regulated in response to leucine researchgate.net.

Computational models are also being developed to analyze the kinetic behavior of leucine-mediated mTOR signaling and protein metabolism nih.gov. These models integrate information about signaling cascades, leucine kinetics, and even insulin dynamics to simulate the integrated responses to leucine feeding nih.gov. Such models can predict the dynamics of unobserved variables within the signaling network and provide insights into the relative contributions of different factors to processes like muscle protein synthesis nih.gov.

Network analysis can also extend to investigating the interplay between leucine signaling and other cellular processes, such as immune responses and inflammation, which have been shown to be modulated by leucine mdpi.com.

Comparative and Evolutionary Aspects of Leucine Pathways

Diversity of Leucine (B10760876) Metabolism Across Kingdoms (e.g., Fungi, Bacteria, Plants vs. Animals)

The biosynthesis of leucine is a metabolic pathway present in bacteria, archaea, fungi, and green plants, but it is absent in mammals, highlighting a key metabolic difference across kingdoms. nih.govmdpi.comtandfonline.complos.orgbiocrates.comwikipedia.org This absence in mammals means leucine is an essential amino acid that must be obtained through dietary intake. biocrates.comwikipedia.org

The branched-chain amino acid biosynthesis pathway, which includes leucine synthesis, starts with common steps leading from pyruvate (B1213749) and α-ketobutyrate to valine and isoleucine. nih.gov A distinct branch then leads from α-ketoisovalerate, the immediate precursor of valine, to leucine. nih.govmdpi.com The first committed step in leucine synthesis is the condensation of 3-methyl-2-oxobutanoate (B1236294) and acetyl-CoA, catalyzed by α-isopropylmalate synthase (IPMS). mdpi.com

While the core pathway is conserved in bacteria, fungi, and plants, there are variations in gene organization and regulation. In Escherichia coli, the genes involved in branched-chain amino acid biosynthesis are organized in operons, regulated by attenuation of transcription in response to the availability of cognate aminoacyl-tRNAs. nih.gov The ilvIH operon is also controlled by Lrp, the leucine-responsive regulatory protein. nih.gov In contrast, in fungi like Saccharomyces cerevisiae and Neurospora crassa, the ILV and LEU genes are dispersed throughout the genome, often on different chromosomes. nih.gov

Fungi, in particular, exhibit interesting aspects of leucine metabolism. The leucine biosynthetic pathway is crucial for processes like sexual reproduction and full virulence in plant pathogenic fungi such as Fusarium graminearum. mdpi.com Deletion of leucine biosynthesis genes has been shown to affect the development and pathogenicity of fungi. mdpi.com In S. cerevisiae, the expression of genes specific to the leucine pathway, such as LEU4 and LEU9 (encoding α-isopropylmalate synthase isoenzymes), LEU1 (isopropylmalate isomerase), and LEU2 (β-isopropylmalate dehydrogenase), is regulated by the transcriptional regulator Leu3p and the rate of α-isopropylmalate production. nih.gov

The distribution of branched-chain amino acid pathway enzymes between mitochondrial matrix and cytosol also varies, and previously unknown transport systems have been identified as essential for efficient biosynthesis. nih.gov For example, a transporter is required for coenzyme A (CoA) accumulation inside mitochondria, and a system for exporting Fe-S clusters from the mitochondrial matrix to the cytoplasm involves proteins whose primary function is branched-chain amino acid aminotransferases. nih.gov

In basal fungi like Mortierella alpina, the regulation of leucine metabolism involves complex metabolic control, with the key enzyme α-isopropylmalate synthase (LeuA1) being strongly inhibited by L-leucine, α-ketoisocaproate, and propionyl-CoA. mdpi.com This contrasts with higher fungi where transcriptional regulation of BCAA biosynthetic genes is more prominent. mdpi.com Horizontal gene transfer from bacteria is considered a major contributor to the metabolic diversity observed in Mucoromycota, a group of basal fungi. mdpi.com

Plants also synthesize leucine from pyruvic acid through a series of enzymatic reactions. wikipedia.org The isopropylmalate synthase (IPMS) enzyme catalyzes a committed step in leucine biosynthesis in plants and can compete with other pathways. frontiersin.org Alterations in amino acid pathways in specific plant lineages have likely contributed to the chemical diversity of their specialized metabolism. frontiersin.org

Animals, lacking the biosynthetic pathway, must obtain leucine from their diet. biocrates.comwikipedia.org Leucine metabolism in animals primarily involves its conversion to acetyl coenzyme-A (CoA) and, to a lesser extent, β-hydroxy β-methylbutyric acid (HMB). biocrates.comwikipedia.org This metabolism occurs in various tissues, including the liver, adipose tissue, and muscle tissue. wikipedia.org

Conservation of Leucine Sensing and Signaling Mechanisms in Eukaryotes

Amino acid sensing mechanisms are crucial for maintaining homeostasis in living organisms, and leucine plays a significant role in these processes, particularly through the conserved mechanistic Target of Rapamycin (B549165) (mTOR) pathway in eukaryotes. rutgers.edunih.govnih.gov Eukaryotic cells monitor and regulate metabolism via the TOR regulatory hub, which is activated by amino acids in animals and fungi. mdpi.com While the mechanisms are extensively defined in mammals and fungi, the sensing mechanisms in plants are still being established. mdpi.com

In mammals, leucine is a potent activator of the mTOR signaling pathway, which regulates protein synthesis, cell growth, proliferation, and survival. biocrates.comnih.gov Leucine stimulates mTORC1 activation by facilitating its recruitment to the lysosomal surface, where it interacts with Rag GTPases and other complexes. nih.govbiologists.com Several potential leucine sensors for TOR have been identified in mammals, including Leucyl-tRNA synthetase (LARS) and Sestrin1/2. mdpi.com However, the leucine sensor function of Sestrin1/2 appears to be a recent adaptation, as orthologues outside of mammals may not include a leucine-binding site. mdpi.com Sar1b, a small GTPase conserved across eukaryotes, also participates in leucine sensing and signaling to TOR in humans and C. elegans. mdpi.com

Beyond the mTOR pathway, other amino acid sensing systems are conserved in eukaryotes. The general amino acid control non-derepressing system (GCN) is activated by amino acid deprivation via uncharged tRNA and is conserved from yeast to mammals. rutgers.edunih.gov This system leads to amino acid biosynthesis in yeast and influences feeding behavior in animals. rutgers.edu

While the core TOR pathway components are highly conserved in eukaryotes, there are differences in how amino acid signals are transduced and integrated. mdpi.combiologists.com In plants, TOR is also responsive to amino acid metabolism, but the specific sensing mechanisms are less clear compared to animals and fungi. mdpi.com

Leucine-rich repeat (LRR) domains are common protein motifs found in pattern recognition receptors in plants and animals, involved in recognizing microbial components. plos.orgmdpi.com While these receptors play a role in innate immunity, the LRR domains themselves are not directly involved in sensing leucine as a nutrient in this context. However, leucine residues within the leucine zipper region of basic leucine zipper (bZIP) transcription factors are highly conserved in eukaryotes and are crucial for DNA binding and dimerization, playing roles in various cellular processes, including stress response. researchgate.netnih.govnih.gov

Genetic Analysis of Leucine Content and Regulation in Agricultural Models (e.g., Rice, Rapeseed)

Genetic analysis has been employed to understand the regulation of leucine content and related traits in important agricultural crops like rice and rapeseed. These studies often utilize techniques such as Quantitative Trait Locus (QTL) mapping and transcriptome analysis.

In rapeseed (Brassica napus), the content of isoleucine and leucine in the meal are considered complex quantitative traits regulated by multiple genes and influenced by environmental factors. mdpi.com Genetic analysis has revealed a highly significant positive correlation between isoleucine and leucine content, suggesting the presence of genes or QTLs that simultaneously regulate the synthesis of both amino acids. mdpi.com Studies have identified QTLs regulating isoleucine and leucine contents, with some exhibiting significant embryo additive and dominant effects. mdpi.com For instance, qIleC-4-2 showed particularly pronounced additive effects from the maternal plant. mdpi.com Identifying these QTLs provides valuable information for fine mapping and marker-assisted selection in breeding programs aimed at enhancing amino acid content in rapeseed. mdpi.com

Transcriptome analysis in rapeseed roots has revealed that genes implicated in amino acid metabolism, including leucine, are differentially regulated in response to factors like potassium utilization efficiency. frontiersin.org Transcription factors, including those belonging to the basic leucine zipper (bZIP) family, play important roles as molecular switches regulating gene expression and influencing plant growth and development, which can indirectly affect amino acid content. nih.govfrontiersin.org Homeodomain-leucine zipper subfamily transcription factors, for example, are involved in drought tolerance in B. napus. mdpi.com

In rice (Oryza sativa), genetic studies have also investigated the control of leucine content. scirp.org Similar to rapeseed, amino acid content in rice seeds is regulated by multiple genes and is susceptible to environmental influences. mdpi.com QTL mapping methods have been used to identify loci regulating amino acid content in rice. mdpi.com

Furthermore, leucine-rich receptor-like kinases (LRR-RKs) play important roles in plant growth, development, and stress responses in rice. mdpi.comresearchgate.net For example, a specific LRR-RK, LRK2, has been shown to be involved in the regulation of cold tolerance and yield in rice. mdpi.comresearchgate.net Overexpression of LRK2 resulted in increased cold tolerance and yield, and the gene is responsive to phytosulfokine (PSK), a plant peptide hormone. mdpi.comresearchgate.net These findings highlight the involvement of leucine-containing proteins in signaling pathways that impact agriculturally important traits.

Genetic and gene technologies, including SNP marker identification, QTL mapping, gene cloning, and gene knock-out, are being utilized to understand and manipulate the genetic architecture underlying traits related to amino acid content and stress tolerance in crops like rapeseed and rice. mdpi.com

Emerging Frontiers in Leucine Research

Unraveling Novel Leucine-Binding Proteins and Signaling Nodes

Recent research is expanding the understanding of how leucine (B10760876) exerts its signaling effects by identifying new leucine-binding proteins and mapping novel signaling nodes. Beyond the well-characterized interactions with components of the mTORC1 pathway, such as the Rag GTPases and the Ragulator complex on the lysosomal surface, investigations are revealing a more complex network. nih.govfrontiersin.orgnih.gov

One area of focus is the identification of proteins that directly bind leucine and modulate its downstream effects. For instance, the leucine binding protein (LBP), part of the branched-chain amino acid transporter complex, facilitates leucine transport across cell membranes, thereby influencing intracellular signaling pathways like mTOR. ontosight.ai

Furthermore, studies are exploring novel leucine-responsive transcriptional regulators. The Mondo family of basic helix-loop-helix-leucine zipper proteins, for example, represents a new class of heterodimeric partners for the Max-like protein Mlx. MondoA, a member of this family, forms heterodimers with Mlx and can bind to and activate transcription from CACGTG E-boxes when directed to the nucleus. Interestingly, MondoA and Mlx are primarily localized in the cytoplasm but shuttle to the nucleus, highlighting a potential signaling node linking cytoplasmic leucine availability to nuclear transcriptional regulation. nih.gov

The identification of these novel binding partners and signaling components is crucial for a complete understanding of leucine's diverse roles in cellular physiology and pathology.

Interplay of Leucine Signaling with Organelle-Specific Functions (beyond lysosomes)

While the lysosome is a well-established hub for leucine sensing and mTORC1 activation, emerging research is investigating the impact of leucine signaling on the functions of other organelles. nih.govfrontiersin.orgnih.gov This extends the scope of leucine's influence beyond its canonical role at the lysosome surface.

Studies are beginning to explore how leucine signaling interacts with the endoplasmic reticulum (ER) and mitochondria. For example, activation of AMP-activated protein kinase (AMPK), which can be influenced by leucine, boosts mitochondrial function and prevents lipid buildup in skeletal muscle by increasing fatty acid oxidation. nih.gov While the direct interplay of leucine signaling with ER stress response is being investigated in the context of nutrient excess, further research is needed to fully elucidate these connections. nih.gov

Lysosomes themselves are also increasingly recognized for roles beyond simple degradation, acting as dynamic organelles involved in nutrient sensing, secretion, gene regulation, plasma membrane repair, metal ion homeostasis, and lipid transport. frontiersin.orgroyalsocietypublishing.orgmdpi.com This broader understanding of lysosomal biology suggests that leucine's interaction with lysosomes may have implications for these diverse functions, extending its influence beyond just mTORC1 activation. Research into lysosomal positioning and trafficking, particularly in the context of lysosomal storage diseases, highlights the profound impact of lysosomal function on cellular homeostasis and signaling cascades, which could be indirectly influenced by leucine availability and signaling. nih.govroyalsocietypublishing.org

The intricate crosstalk between leucine signaling and the functions of various organelles represents a fertile area of current and future research.

Integration of Multi-Omics Datasets for Systems-Level Understanding of Leucine Biology

Gaining a comprehensive, systems-level understanding of leucine biology necessitates the integration of multi-omics datasets. This approach combines data from genomics, transcriptomics, proteomics, metabolomics, and other high-throughput technologies to provide a holistic view of how leucine influences biological systems at multiple molecular levels. researchgate.netbiorxiv.orgbiorxiv.org

Multi-omics studies are particularly beneficial for characterizing complex biological systems and understanding interspecies relationships or the molecular mechanisms underlying multifactorial diseases where leucine might play a role. researchgate.netbiorxiv.orgnih.gov Integrating proteomics and transcriptomics data, for instance, can help identify affected protein complexes and pathways in metabolic disorders, offering a systems-wide perspective on molecular changes influenced by nutrient availability, including leucine. biorxiv.org

The power of multi-omics lies in its ability to uncover novel insights into critical cellular pathways and mechanisms that are not readily accessible through single 'omics' data interpretation, paving the way for a more complete picture of leucine's biological impact. researchgate.netnih.gov

Development of Advanced In Vitro Models for Complex Leucine Research Questions

Traditional in vitro models, such as 2D cell cultures, have provided valuable insights into leucine's basic mechanisms. However, to address more complex research questions regarding leucine's role in tissue-specific responses, disease pathogenesis, and interactions within a multicellular context, the development and application of advanced in vitro models are crucial. researchgate.netmdpi.com

Advanced in vitro systems, including 3D cell culture models like organoids and organ-on-a-chip (OOC) or microphysiological systems (MPSs), offer a more physiologically relevant environment that better mimics the complexity of human tissues and organs. mdpi.com These models can incorporate multiple cell types, replicate tissue architecture, and allow for the study of cell-cell interactions and responses to stimuli like leucine in a more dynamic and representative manner than traditional methods. mdpi.comuminho.pt

For example, engineered tissue models, such as those for skeletal muscle or tendon, can be used to investigate leucine's effects on protein synthesis, force generation, or extracellular matrix remodeling in a 3D context. researchgate.netuminho.pt Advanced wound healing models using leucine-based pseudo-proteins demonstrate the potential of in vitro systems to assess the impact of leucine-related compounds on complex processes involving cell migration, proliferation, and cytokine modulation. researchgate.netnih.gov

The integration of advanced in vitro models with other technologies, such as AI/ML and high-throughput screening, further enhances their utility in preclinical research, allowing for more efficient exploration of leucine's effects in various physiological and pathological conditions. mdpi.com These models are essential for bridging the gap between basic cell culture studies and complex in vivo investigations. researchgate.netmdpi.com

Structural Biology Investigations of Leucine-Interacting Macromolecules

Structural biology plays a fundamental role in understanding the precise mechanisms by which leucine interacts with proteins and other macromolecules. Techniques such as X-ray crystallography, cryo-electron microscopy, and NMR spectroscopy provide high-resolution three-dimensional structures of leucine-binding proteins and complexes, revealing the atomic details of these interactions. unipr.it

These structural insights are crucial for understanding the specificity and affinity of leucine binding, the conformational changes induced upon binding, and how these events trigger downstream signaling cascades. For example, structural studies of proteins containing Leucine-Rich Repeats (LRRs) have revealed that these domains often fold into a horseshoe or arc shape, with leucine residues playing key roles in stabilizing the structure and mediating protein-protein or protein-ligand interactions. frontiersin.orgresearchgate.netbohrium.com

Understanding the structural principles of leucine-interacting macromolecules is essential for several reasons:

Mechanism Elucidation: It provides a detailed understanding of how leucine binding to specific sites on proteins initiates signaling events, such as the activation of mTORC1 by Rag GTPases and the Ragulator complex at the lysosome. nih.govfrontiersin.org

Drug Design: Knowledge of the binding pockets and interaction interfaces can inform the rational design of molecules that modulate leucine signaling, potentially for therapeutic purposes.

Understanding Disease Mechanisms: Structural alterations in leucine-binding proteins due to mutations can be analyzed to understand how these changes disrupt normal leucine signaling and contribute to disease.

Protein Engineering: Structural information can guide the engineering of proteins with altered leucine binding properties for research or biotechnological applications.

Detailed structural investigations, including the analysis of interaction homology and the roles of leucine residues in different protein environments (e.g., soluble vs. membrane proteins), continue to provide fundamental insights into the molecular basis of leucine function. frontiersin.org

Q & A

Q. What strategies ensure reproducibility in leucine-related studies, particularly when protocols vary across labs?

  • Publish detailed supplemental methods, including exact leucine doses, vehicle formulations, and strain-specific data (e.g., C57BL/6 vs. BALB/c mice). Use community-agreed standards, such as the MIAMI guidelines for amino acid supplementation studies, and share raw data via repositories like MetaboLights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.